Methyl 4-butylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRYQLPELPLPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066637 | |
| Record name | Benzoic acid, 4-butyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-69-8 | |
| Record name | Benzoic acid, 4-butyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-butyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-butyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-butyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-butylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Methyl 4-n-Butylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes and Physicochemical Properties
Methyl 4-n-butylbenzoate is an aromatic ester characterized by a benzene ring substituted with a methyl ester group and a normal-butyl group at the para position. This structure imparts a unique combination of lipophilicity from the butyl chain and the chemical reactivity associated with the benzoate moiety.
Chemical Structure and Identification
-
IUPAC Name: methyl 4-butylbenzoate
-
CAS Number: 20651-69-8
-
Molecular Formula: C₁₂H₁₆O₂
-
Molecular Weight: 192.25 g/mol
-
SMILES: CCCCC1=CC=C(C=C1)C(=O)OC
-
InChIKey: XJRYQLPELPLPHZ-UHFFFAOYSA-N
Physicochemical Data
A thorough understanding of the physical properties of methyl 4-n-butylbenzoate is paramount for its application in synthesis and formulation. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| Appearance | Colorless oil | [1] |
| Boiling Point | 274.40 °C (estimated at 760 mmHg) | [2] |
| Flash Point | 121.20 °C (estimated) | [2] |
| Solubility | Water: 24.74 mg/L at 25 °C (estimated) | [2] |
| LogP (o/w) | 4.250 (estimated) | [2] |
Note: Some physical properties are estimated due to the limited availability of experimentally determined data for this specific isomer.
Synthesis of Methyl 4-n-Butylbenzoate: A Practical Approach
The most common and industrially scalable method for the synthesis of methyl 4-n-butylbenzoate is the Fischer esterification of 4-n-butylbenzoic acid with methanol, catalyzed by a strong acid.
Fischer Esterification: Mechanism and Protocol
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The reaction equilibrium is typically driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.
Caption: Generalized workflow of the Fischer-Speier esterification.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-n-butylbenzoic acid (1 equivalent).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1]
Spectroscopic Characterization: The Molecular Fingerprint
Accurate structural elucidation and purity assessment of methyl 4-n-butylbenzoate rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals for the aromatic and aliphatic protons.
-
δ 7.94 (d, J = 8.1 Hz, 2H): These are the two aromatic protons ortho to the electron-withdrawing ester group.[1]
-
δ 7.23 (d, J = 8.0 Hz, 2H): These are the two aromatic protons meta to the ester group and ortho to the butyl group.[1]
-
δ 3.89 (s, 3H): This singlet corresponds to the three protons of the methyl ester group.[1]
-
δ 2.66 (t, J = 7.7 Hz, 2H): This triplet is assigned to the benzylic protons of the butyl chain (-CH₂-Ar).
-
δ 1.61 (quint, J = 7.6 Hz, 2H): This quintet represents the protons on the second carbon of the butyl chain (-CH₂-CH₂-Ar).
-
δ 1.37 (sext, J = 7.5 Hz, 2H): This sextet corresponds to the protons on the third carbon of the butyl chain (-CH₂-CH₃).
-
δ 0.93 (t, J = 7.4 Hz, 3H): This triplet is characteristic of the terminal methyl group of the butyl chain.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
δ 167.1: Carbonyl carbon of the ester.
-
δ 148.7: Aromatic quaternary carbon attached to the butyl group.
-
δ 129.6: Aromatic carbons ortho to the ester group.
-
δ 128.3: Aromatic carbons meta to the ester group.
-
δ 127.9: Aromatic quaternary carbon attached to the ester group.
-
δ 52.1: Methyl carbon of the ester.
-
δ 35.8: Benzylic carbon of the butyl chain.
-
δ 33.3: Second carbon of the butyl chain.
-
δ 22.3: Third carbon of the butyl chain.
-
δ 13.9: Terminal methyl carbon of the butyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of methyl 4-n-butylbenzoate displays characteristic absorption bands that confirm the presence of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2958, 2931, 2872 | Medium-Strong | C-H stretching (aliphatic) |
| ~1722 | Strong | C=O stretching (ester) |
| ~1612, 1512 | Medium | C=C stretching (aromatic) |
| ~1278, 1109 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of methyl 4-n-butylbenzoate would be expected to show a molecular ion peak [M]⁺ at m/z = 192. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 161, and further fragmentation of the butyl chain. A prominent peak at m/z = 149, corresponding to the p-butylbenzoyl cation, is also anticipated.
Reactivity and Stability
Methyl 4-n-butylbenzoate is a stable compound under standard laboratory conditions. Its reactivity is primarily centered around the ester functional group.
-
Hydrolysis: The ester can be hydrolyzed back to 4-n-butylbenzoic acid and methanol under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible and proceeds to completion.
-
Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.
-
Reduction: The ester can be reduced to the corresponding alcohol (4-n-butylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Grignard Reaction: Reaction with Grignard reagents will lead to the formation of tertiary alcohols.
Applications in Drug Development and Organic Synthesis
While specific applications of methyl 4-n-butylbenzoate in drug development are not extensively documented, its structural motifs are relevant. Benzoate esters are common in medicinal chemistry, often serving as prodrugs to improve the bioavailability of a parent carboxylic acid. The n-butyl group can enhance lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.
As a versatile intermediate, methyl 4-n-butylbenzoate can be a starting material for the synthesis of more complex molecules. The aromatic ring can undergo electrophilic substitution reactions, and the ester functionality provides a handle for a variety of chemical transformations.
Conclusion
Methyl 4-n-butylbenzoate is a valuable chemical intermediate with well-defined spectroscopic and physicochemical properties. Its synthesis via Fischer esterification is a robust and scalable process. A thorough understanding of its reactivity and spectral characteristics is essential for its effective use in organic synthesis and for the potential development of novel compounds in the pharmaceutical and other chemical industries.
References
Sources
An In-depth Technical Guide to the Synthesis of Methyl 4-Butylbenzoate
Introduction: The Significance of Methyl 4-Butylbenzoate
Methyl 4-butylbenzoate is an aromatic ester that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a para-substituted butyl group on a benzoate framework, imparts specific lipophilic characteristics that are leveraged in the development of pharmaceuticals, fragrances, and liquid crystals. A thorough understanding of its synthesis is paramount for researchers and professionals in drug development and materials science, where precise molecular architecture is key to functional efficacy. This guide provides an in-depth exploration of the primary synthetic pathway to methyl 4-butylbenzoate, focusing on the underlying chemical principles, a detailed experimental protocol, and critical considerations for its purification and characterization.
The Cornerstone of Synthesis: Fischer-Speier Esterification
The most direct and widely employed method for the synthesis of methyl 4-butylbenzoate is the Fischer-Speier esterification. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid, in this case, 4-butylbenzoic acid, with an alcohol, methanol.[1] The reaction is a reversible process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[2] This is typically accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, or by the removal of water as it is formed.[2]
Reaction Mechanism: A Step-by-Step Look
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol. The generally accepted mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by a molecule of methanol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.
The presence of the bulky butyl group at the para position of the benzoic acid does not significantly hinder the esterification reaction, as the reaction center at the carboxyl group is sufficiently remote from the alkyl substituent.
Caption: Simplified mechanism of the acid-catalyzed esterification.
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of methyl 4-butylbenzoate is based on established procedures for Fischer esterification of similar benzoic acid derivatives.[1][4] Adherence to these steps is critical for achieving a high yield and purity of the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Butylbenzoic Acid | 178.23 | 10.0 g | 0.056 |
| Methanol | 32.04 | 100 mL | ~2.47 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 3.0 mL | ~0.055 |
| Diethyl Ether | 74.12 | 150 mL | - |
| 5% Sodium Bicarbonate Solution | - | 100 mL | - |
| Saturated Sodium Chloride Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5-10 g | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g of 4-butylbenzoic acid and 100 mL of methanol.
-
Acid Catalyst Addition: While stirring, carefully add 3.0 mL of concentrated sulfuric acid to the mixture. Caution: This addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel containing 200 mL of cold water.
-
Extract the aqueous mixture with three 50 mL portions of diethyl ether.
-
Combine the organic extracts in the separatory funnel.
-
-
Neutralization and Washing:
-
Wash the combined organic layer with 50 mL of water.
-
Carefully wash the organic layer with two 50 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.
-
Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove residual water.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator to yield the crude methyl 4-butylbenzoate.
-
Caption: Experimental workflow for the synthesis of methyl 4-butylbenzoate.
Purification and Characterization
The crude product obtained after solvent removal can be purified by vacuum distillation to obtain methyl 4-butylbenzoate as a clear, colorless liquid.
-
Expected Boiling Point: Approximately 122-124 °C at 9 mmHg.[5]
-
Expected Yield: Yields for Fischer esterifications of similar substrates are typically in the range of 75-95%, contingent on the efficiency of the work-up and purification steps.[5]
Spectroscopic Characterization
The identity and purity of the synthesized methyl 4-butylbenzoate should be confirmed by spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show a triplet for the terminal methyl group of the butyl chain, multiplets for the two methylene groups of the butyl chain, a triplet for the methylene group attached to the aromatic ring, two doublets in the aromatic region, and a singlet for the methyl ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum should display distinct signals for the carbonyl carbon of the ester, the four unique carbons of the aromatic ring, and the four carbons of the butyl group, as well as the methyl carbon of the ester.
IR (Infrared) Spectroscopy:
-
The IR spectrum will be characterized by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester. Other notable absorptions include C-H stretches of the alkyl and aromatic groups, and C-O stretching bands.[6]
Alternative Synthetic Pathways
While Fischer esterification is the most common method, other synthetic routes to methyl 4-butylbenzoate exist:
-
From Acyl Chlorides: 4-Butylbenzoyl chloride can be reacted with methanol in the presence of a non-nucleophilic base (e.g., pyridine) to yield the corresponding ester. This method is often faster and not reversible but requires the prior synthesis of the acyl chloride.
-
Transesterification: Methyl 4-butylbenzoate can be synthesized by the transesterification of another ester of 4-butylbenzoic acid with methanol in the presence of an acid or base catalyst.
-
Modern Catalytic Methods: Recent research has focused on the use of solid acid catalysts (e.g., zeolites, ion-exchange resins) to simplify product purification and catalyst recycling.[7]
Safety and Handling
The synthesis of methyl 4-butylbenzoate involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.[8][9]
-
Methanol: Flammable and toxic if ingested, inhaled, or absorbed through the skin.
-
Diethyl Ether: Extremely flammable. Use in an area free of ignition sources.
-
4-Butylbenzoic Acid: May cause skin and eye irritation.[10][11]
Conclusion
The synthesis of methyl 4-butylbenzoate via Fischer-Speier esterification represents a robust and well-established method in organic chemistry. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably produce this important chemical intermediate. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for professionals in the fields of drug discovery and materials science, enabling the efficient and safe synthesis of methyl 4-butylbenzoate for a wide range of applications.
References
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]
-
The preparation of methyl benzoate and methyl salicylate on silica gel column. (n.d.). Academic Journals. [Link]
-
Lab5 procedure esterification. (n.d.). Unknown Source. [Link]
-
Fischer Esterification: Preparation of methyl benzoate | Lab Reports Organic Chemistry | Docsity. (n.d.). Docsity. [Link]
-
Methyl benzoate synthesis. (2005). Sciencemadness Discussion Board. [Link]
-
Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. (2019). SciSpace. [Link]
- Method of producing alkyl benzoates. (n.d.).
- Production of p-tert-methyl benzoate by catalysis. (n.d.).
-
esterification of benzoic acid to methyl benzoate. (n.d.). Unknown Source. [Link]
- A method for preparing methyl p-tert-butylbenzoate. (n.d.).
- Alkyl benzoate mixtures. (n.d.).
-
Time effect study for the Esterification reaction of benzoic acid with... (n.d.). ResearchGate. [Link]
- Method for preparing methyl benzoate. (n.d.).
-
Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023). YouTube. [Link]
-
Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.). ResearchGate. [Link]
-
Sulfuric acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc.. [Link]
-
RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. (2021). IJSDR. [Link]
-
KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022). Unknown Source. [Link]
-
4-Butylbenzoic acid | C11H14O2 | CID 88631. (n.d.). PubChem. [Link]
-
287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (n.d.). CABI Digital Library. [Link]
-
Photocatalytic Upcycling of Polyethylene Terephthalate via Formate-Mediated Non-Hydrogen Deoxygenative Reduction. (2026). Journal of the American Chemical Society. [Link]
Sources
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academicjournals.org [academicjournals.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of Methyl 4-Butylbenzoate
This guide provides a comprehensive technical overview of the solubility characteristics of methyl 4-butylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, explores its solubility in various solvents, outlines detailed experimental methodologies for solubility determination, and discusses the underlying theoretical principles governing its dissolution.
Introduction to Methyl 4-Butylbenzoate
Methyl 4-butylbenzoate is an organic compound, an ester of 4-butylbenzoic acid and methanol. Its molecular structure, featuring a benzene ring, an ester group, and a butyl chain, dictates its physicochemical properties and, consequently, its solubility behavior. Understanding its solubility is critical in various applications, including its use as an intermediate in organic synthesis and its potential role in formulation science.
A closely related isomer, methyl 4-tert-butylbenzoate, is often used in the personal care industry. While distinct in structure, the physicochemical properties of this isomer can provide valuable insights into the expected behavior of methyl 4-butylbenzoate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility. Due to the limited availability of specific experimental data for methyl 4-n-butylbenzoate, data for the closely related isomer, methyl 4-tert-butylbenzoate, is presented here to provide a reasonable approximation.
| Property | Value (for Methyl 4-tert-butylbenzoate) | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.995 g/mL at 25 °C | [2] |
| Boiling Point | 122-124 °C at 9 mmHg | [2] |
| Refractive Index | n20/D 1.51 | [2] |
| Flash Point | > 113 °C | [3] |
| LogP (o/w) | 3.972 (estimated) | [3] |
Solubility Profile
Precise, experimentally determined solubility data for methyl 4-n-butylbenzoate across a range of organic solvents and temperatures is not extensively available in public literature. However, based on its chemical structure and data for analogous compounds, a qualitative and estimated quantitative solubility profile can be constructed.
Qualitative Solubility:
Methyl 4-butylbenzoate is expected to be:
-
Slightly soluble to insoluble in water . The presence of the polar ester group is countered by the nonpolar benzene ring and the four-carbon alkyl chain.
-
Miscible with a wide range of organic solvents . This includes alcohols, ethers, and aromatic hydrocarbons, a characteristic shared by its tert-butyl isomer.[3]
Quantitative Solubility Data (Estimated and Analogous Compounds):
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Compound | Reference |
| Water | 20 | 0.006 | Methyl 4-tert-butylbenzoate | [4] |
| Water | 25 | ~0.003 | Methyl 4-tert-butylbenzoate (estimated) | [3] |
| Toluene | Not Specified | 9.0 | Methyl 4-tert-butylbenzoate | [4] |
It is crucial to note that these values are for a structural isomer and should be used as a general guideline. The linear butyl chain in methyl 4-n-butylbenzoate may lead to slightly different solubility characteristics compared to the bulky tert-butyl group due to differences in molecular packing and intermolecular interactions.
Theoretical Framework of Solubility
The solubility of methyl 4-butylbenzoate is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.
Molecular Structure and Polarity:
The methyl 4-butylbenzoate molecule can be dissected into three key regions influencing its solubility:
-
The Aromatic Ring: The benzene ring is nonpolar and contributes to the compound's solubility in nonpolar solvents like toluene and hexane through van der Waals forces.
-
The Ester Group (-COO-): This is the most polar part of the molecule, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This group enhances solubility in more polar organic solvents.
-
The Butyl Chain (-C₄H₉): This alkyl group is nonpolar and hydrophobic. Its presence increases the overall nonpolar character of the molecule, favoring solubility in nonpolar solvents and decreasing solubility in polar solvents like water.
The interplay of these structural features results in a molecule with moderate overall polarity, leading to its broad miscibility with many organic solvents.
Thermodynamic Considerations:
The process of dissolution can be described by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:
ΔG_sol = ΔH_sol - TΔS_sol
For a substance to dissolve, ΔG_sol must be negative.
-
Enthalpy of Solution (ΔH_sol): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. In the case of methyl 4-butylbenzoate, dissolving in a nonpolar solvent involves overcoming van der Waals forces between the solute molecules and the solvent molecules, which are then replaced by similar interactions between the solute and solvent. In polar solvents, the energy required to break the stronger dipole-dipole interactions of the solvent may not be fully compensated by the formation of new solute-solvent interactions, leading to lower solubility.
-
Entropy of Solution (ΔS_sol): This term generally favors dissolution as the mixture of solute and solvent is more disordered than the pure components.
Predictive models, such as the UNIFAC group contribution model, can be employed to estimate the activity coefficients of methyl 4-butylbenzoate in various solvents, thereby predicting its solubility. These models consider the contributions of the different functional groups within the molecule (e.g., aromatic carbon, ester, alkyl groups) to the overall thermodynamic properties of the solution.
Experimental Determination of Solubility
A robust and reliable experimental protocol is essential for obtaining accurate solubility data. The following section outlines a comprehensive, self-validating workflow for determining the solubility of methyl 4-butylbenzoate.
Diagram of the Experimental Workflow:
Sources
The Synthesis and Application of Methyl 4-tert-butylbenzoate: A Technical Guide
Introduction
Methyl 4-tert-butylbenzoate is a pivotal organic compound with significant applications in the personal care industry and as a versatile chemical intermediate. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and key applications, with a particular focus on the underlying chemical principles and experimental methodologies. While the nomenclature can sometimes lead to ambiguity, this guide specifically addresses the tert-butyl isomer, Methyl 4-tert-butylbenzoate, which is the most commercially relevant compound. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a comprehensive understanding of this molecule.
Physicochemical Properties
Methyl 4-tert-butylbenzoate is a transparent, colorless liquid at room temperature.[1][2] Its fundamental properties are crucial for its handling, application, and the design of synthetic and purification processes.
| Property | Value | Source |
| CAS Number | 26537-19-9 | [1][3] |
| Molecular Formula | C12H16O2 | [2][3][4] |
| Molecular Weight | 192.25 g/mol | [1][2][3][4] |
| Boiling Point | 122-124 °C at 9 mmHg | [1][5] |
| Density | 0.995 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.51 | [1][2] |
| Flash Point | > 113 °C (> 230 °F) | [2][5] |
| Solubility | Moderately soluble in water, miscible with ethanol and ether. | [1][2] |
Core Synthesis: Fischer-Speier Esterification
The primary industrial synthesis of Methyl 4-tert-butylbenzoate is achieved through the Fischer-Speier esterification of p-tert-butylbenzoic acid with methanol.[1][2] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and scalability.
Reaction Mechanism: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.
Caption: Fischer-Speier Esterification of p-tert-butylbenzoic acid.
Experimental Protocol: Catalytic Preparation with Titanium Sulfate
This protocol details a robust and environmentally conscious method for the synthesis of Methyl 4-tert-butylbenzoate using titanium sulfate as a catalyst.[6] This approach offers high yields and purity while minimizing hazardous waste.[6]
Materials:
-
p-tert-butylbenzoic acid
-
Methanol
-
Titanium sulfate
-
Ethyl acetate
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Dissolution: In a three-necked flask, dissolve p-tert-butylbenzoic acid in methanol. The molar ratio of methanol to p-tert-butylbenzoic acid should be between 6:1 and 12:1.[6]
-
Catalyst Addition: Add titanium sulfate to the solution. The mass of the catalyst should be 10-20% of the mass of the p-tert-butylbenzoic acid.[6]
-
Reflux: Heat the mixture to reflux temperature and maintain for 5-8 hours with continuous stirring.[6]
-
Catalyst Removal: After the reaction is complete, filter the hot solution to remove the titanium sulfate catalyst.[6]
-
Solvent Recovery: Distill the mother liquor to recover the excess methanol.[6]
-
Work-up:
-
Transfer the residue to a separatory funnel.
-
Add ethyl acetate to dissolve the product.
-
Wash the organic layer sequentially with a 5% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the ethyl acetate using a rotary evaporator.
-
Perform a vacuum distillation of the crude product, collecting the fraction at 122-124 °C / 9 mmHg to obtain pure Methyl 4-tert-butylbenzoate.[6]
-
Expected Outcome: This method typically yields 75-85% of the theoretical maximum, with a purity of ≥98%.[6]
Alternative Synthetic Routes
While Fischer esterification is the most common, other methods for synthesizing Methyl 4-tert-butylbenzoate exist. These often start from p-tert-butyl toluene and involve oxidation.
-
Liquid-Phase Oxidation: Oxidation of p-tert-butyl toluene in a liquid phase solvent such as acetic acid, in the presence of a catalyst.[1][2]
-
High-Temperature Gas-Phase Oxidation: Catalytic oxidation of p-tert-butyl toluene at high temperatures.[2]
-
Nitric Acid Oxidation: Synthesis from p-tert-butyl toluene using nitric acid.[2]
Caption: Overview of synthesis pathways from p-tert-butyl toluene.
Key Applications
The primary application of Methyl 4-tert-butylbenzoate is as a crucial intermediate in the synthesis of avobenzone, a widely used UVA filter in sunscreens and other personal care products.[1][2]
Synthesis of Avobenzone
Methyl 4-tert-butylbenzoate undergoes a Claisen condensation reaction with 4-methoxyacetophenone to produce avobenzone.[1] This transformation is fundamental to the production of broad-spectrum sunscreens that protect against both UVA I and UVA II rays.[1]
Other Industrial Uses:
-
PVC Heat Stabilizers: Utilized in the manufacturing of heat stabilizers for polyvinyl chloride (PVC).[1][2]
-
Cutting Oil Additive: Employed as an additive in cutting oils and lubricants.[2]
-
Alkyd Resin Modifier: Acts as a modifier for alkyd resins, enhancing properties such as luster and color.[2]
-
Fragrance and Flavoring: Used as a fragrance and flavoring agent in various products.[5]
Spectroscopic and Analytical Data
Characterization of Methyl 4-tert-butylbenzoate is essential for quality control and research purposes. The NIST WebBook provides reference mass spectrometry data (electron ionization).[3] Further characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 4-tert-butylbenzoate is classified with the GHS07 pictogram, indicating it can cause health hazards such as skin, eye, and respiratory irritation.[1] It is designated as H302 + H312 + H332: harmful if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: N95 dust masks or equivalent.[1]
-
Eye Protection: Chemical safety goggles or faceshields.[1][7]
-
Hand and Body Protection: Protective gloves and clothing to prevent skin exposure.[1][7]
Environmental Hazards: Methyl 4-tert-butylbenzoate is classified under the German Water Hazard Class (WGK) as WGK3, indicating it is a serious threat to water bodies and must be handled with care to prevent environmental contamination.[1] It is also considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[8]
Conclusion
Methyl 4-tert-butylbenzoate is a compound of significant industrial importance, primarily driven by its role in the production of sunscreen agents. The Fischer-Speier esterification provides a reliable and scalable method for its synthesis. A thorough understanding of its chemical properties, synthesis, and safety protocols is essential for its effective and responsible use in research and manufacturing.
References
-
Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics. (2022-07-29). [Link]
-
methyl 4-tert-butyl benzoate, 26537-19-9 - The Good Scents Company. [Link]
-
Methyl 4-tert-butylbenzoate - NIST WebBook. [Link]
- CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google P
-
Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics. [Link]
- CN113248373A - Preparation method of a methyl benzoate compound - Google P
-
methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
-
(PDF) Methyl 4-methylbenzoate - ResearchGate. [Link]
-
Preparation of Methyl Benzoate. [Link]
-
esterification of benzoic acid to methyl benzoate. [Link]
-
Organic Mechanism Fischer Esterification 004 - YouTube. (2012-04-10). [Link]
Sources
- 1. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 2. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 3. Methyl 4-tert-butylbenzoate [webbook.nist.gov]
- 4. methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 6. CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to the Fundamental Reactions of Methyl 4-butylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-butylbenzoate is a versatile aromatic ester with significant applications in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. A thorough understanding of its fundamental chemical reactions is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the core reactions of Methyl 4-butylbenzoate, detailing the underlying mechanisms, providing field-proven experimental protocols, and discussing the regiochemical outcomes based on the electronic and steric effects of its constituent functional groups. The guide is structured to offer both a theoretical foundation and practical insights for chemists engaged in the synthesis and modification of this important chemical intermediate.
Introduction: The Chemical Persona of Methyl 4-butylbenzoate
Methyl 4-butylbenzoate is a disubstituted benzene derivative featuring an electron-donating butyl group and an electron-withdrawing methoxycarbonyl group in a para relationship. This substitution pattern imparts a unique reactivity profile, influencing both reactions at the ester functionality and on the aromatic ring. The butyl group, being an alkyl group, is an ortho-, para-director and an activator for electrophilic aromatic substitution, while the methoxycarbonyl group is a meta-director and a deactivator. The interplay of these directing effects is a central theme in the chemistry of this molecule.
Table 1: Physicochemical Properties of Methyl 4-butylbenzoate
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~122-124 °C at 9 mmHg[1] |
| Density | ~0.995 g/mL at 25 °C[1] |
| Refractive Index | ~1.51 at 20 °C[1] |
Synthesis of Methyl 4-butylbenzoate: Fischer-Speier Esterification
The most common and direct method for the synthesis of Methyl 4-butylbenzoate is the Fischer-Speier esterification of 4-butylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3][4][5] This reaction is a reversible equilibrium, and to achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of methanol, which also serves as the solvent, or by removing water as it is formed.[2][3]
Mechanism of Fischer-Speier Esterification
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the ester.[4]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl 4-butylbenzoate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-butylbenzoic acid (1 equiv.), methanol (10-20 equiv.), and concentrated sulfuric acid (0.1-0.2 equiv.).[4][5]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 4-butylbenzoate.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Reactions at the Ester Functional Group
The ester group of Methyl 4-butylbenzoate is susceptible to nucleophilic attack, leading to several important transformations.
Hydrolysis: Acid- and Base-Catalyzed
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. In the presence of aqueous acid and heat, Methyl 4-butylbenzoate is hydrolyzed back to 4-butylbenzoic acid and methanol.[6] The mechanism follows the same pathway as esterification but in reverse.[6][7]
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide, is used to hydrolyze the ester.[8][9] The reaction produces the sodium salt of 4-butylbenzoic acid and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the 4-butylbenzoic acid.[10]
-
In a round-bottom flask, dissolve Methyl 4-butylbenzoate (1 equiv.) in ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.5-2.0 equiv.) to the flask.
-
Heat the mixture to reflux for 1-2 hours until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH < 4), which will cause the 4-butylbenzoic acid to precipitate.[10]
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain pure 4-butylbenzoic acid.
Transesterification
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst.[11] For example, reacting Methyl 4-butylbenzoate with an excess of ethanol and a catalytic amount of sulfuric acid will produce Ethyl 4-butylbenzoate and methanol.[12] The reaction is an equilibrium process, and driving it to completion requires using a large excess of the new alcohol or removing the displaced alcohol (methanol in this case).[12]
Reduction to (4-butylphenyl)methanol
Esters can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of Methyl 4-butylbenzoate to (4-butylphenyl)methanol. The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol.
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.0-1.5 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of Methyl 4-butylbenzoate (1 equiv.) in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it with ether.
-
Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (4-butylphenyl)methanol.
Grignard Reaction: Synthesis of Tertiary Alcohols
Grignard reagents react with esters to produce tertiary alcohols.[13] Two equivalents of the Grignard reagent add to the ester. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is then attacked by the second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup.[14] For instance, the reaction of Methyl 4-butylbenzoate with two equivalents of phenylmagnesium bromide will yield 1-(4-butylphenyl)-1,1-diphenylmethanol.
Caption: Grignard reaction with an ester.
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic substitution (EAS) on Methyl 4-butylbenzoate is governed by the directing effects of the two substituents. The butyl group is an activating ortho-, para-director, while the methoxycarbonyl group is a deactivating meta-director.[15][16] The positions ortho to the activating butyl group are also meta to the deactivating methoxycarbonyl group. This synergistic directing effect strongly favors substitution at the positions ortho to the butyl group (positions 3 and 5).
Nitration
Nitration of Methyl 4-butylbenzoate is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The electrophile is the nitronium ion (NO₂⁺), which is generated in situ.[17] The reaction is highly regioselective, yielding primarily Methyl 4-butyl-3-nitrobenzoate.
-
In a flask cooled in an ice-salt bath, add Methyl 4-butylbenzoate (1 equiv.) to concentrated sulfuric acid.[18]
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of the ester, maintaining the reaction temperature below 10 °C.[19]
-
After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes and then allow it to warm to room temperature.
-
Pour the reaction mixture onto crushed ice, and the solid product will precipitate.
-
Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain Methyl 4-butyl-3-nitrobenzoate.
Halogenation
Halogenation of the aromatic ring, such as bromination, requires a Lewis acid catalyst like FeBr₃ to generate the electrophilic halogen species (e.g., Br⁺).[20][21][22] The reaction is expected to occur at the positions ortho to the activating butyl group.
The Lewis acid catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate (sigma complex).[22] A base (such as FeBr₄⁻) then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.[21]
Sulfonation
Sulfonation is typically carried out using fuming sulfuric acid (sulfuric acid containing dissolved SO₃). The electrophile is sulfur trioxide (SO₃).[23] The reaction is reversible and yields 2-butyl-5-(methoxycarbonyl)benzenesulfonic acid.
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as AlCl₃.[24] The reaction is generally regioselective for the position para to the activating group due to steric hindrance at the ortho positions.[25][26] Therefore, acylation of Methyl 4-butylbenzoate is expected to yield the 2-acyl derivative. The product of Friedel-Crafts acylation is a ketone, which is less reactive than the starting material, thus preventing multiple acylations.[24]
Conclusion
Methyl 4-butylbenzoate is a valuable building block in organic synthesis, offering two distinct sites for chemical modification: the ester functionality and the aromatic ring. The reactions at the ester group, including hydrolysis, transesterification, reduction, and Grignard addition, provide pathways to a variety of functional groups. The electrophilic aromatic substitution reactions are highly regioselective, governed by the synergistic directing effects of the butyl and methoxycarbonyl substituents. This guide provides the fundamental knowledge and practical protocols necessary for the successful application of Methyl 4-butylbenzoate in diverse research and development endeavors.
References
-
esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. Retrieved January 24, 2026, from [Link]
-
Saponification of Methyl Benzoate: Crashing out the benzoic acid. (2021, April 20). YouTube. Retrieved January 24, 2026, from [Link]
-
benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved January 24, 2026, from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved January 24, 2026, from [Link]
-
CHE 242 Lab - Grignard Reaction. (2020, July 29). YouTube. Retrieved January 24, 2026, from [Link]
-
Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. (2019, July 26). SciSpace. Retrieved January 24, 2026, from [Link]
-
Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]
- CN113248373A - Preparation method of methyl benzoate compound. (n.d.). Google Patents.
-
Friedel-Crafts Acylation - A Level Chemistry Revision Notes. (2024, October 26). Save My Exams. Retrieved January 24, 2026, from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022, April 20). YouTube. Retrieved January 24, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved January 24, 2026, from [Link]
-
A base-catalyzed hydrolysis of methyl benzoate is | Chegg.com. (2017, June 4). Chegg. Retrieved January 24, 2026, from [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. (2022, July 29). Vinati Organics. Retrieved January 24, 2026, from [Link]
-
Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved January 24, 2026, from [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate | Request PDF. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved January 24, 2026, from [Link]
-
friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. Retrieved January 24, 2026, from [Link]
-
Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023, April 5). YouTube. Retrieved January 24, 2026, from [Link]
- WO2009098176A1 - PROCESS FOR THE PRODUCTION OF α-SULFO FATTY ACID ESTERS AND THEIR SALTS. (n.d.). Google Patents.
-
Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. (2016, February 25). Chegg. Retrieved January 24, 2026, from [Link]
- CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (n.d.). Google Patents.
-
-
Nitration of Methyl Benzoate. (n.d.). Web Pages. Retrieved January 24, 2026, from [Link]
-
-
What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. (2024, August 10). Pearson. Retrieved January 24, 2026, from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube. Retrieved January 24, 2026, from [Link]
-
RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. (2021, December 27). IJSDR. Retrieved January 24, 2026, from [Link]
-
Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Formation and Use of an Organometallic Reagent. (n.d.). Retrieved January 24, 2026, from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 24, 2026, from [Link]
-
orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved January 24, 2026, from [Link]
-
The starting material: methyl benzoate. Sulfuric acid was added, then nitric acid, and then... (n.d.). Retrieved January 24, 2026, from [Link]
-
Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
[FREE] Write the mechanism for the acid-catalyzed hydrolysis of methyl benzoate. (2018, April 6). Brainly. Retrieved January 24, 2026, from [Link]
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]
Sources
- 1. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. youtube.com [youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. youtube.com [youtube.com]
- 6. brainly.com [brainly.com]
- 7. chegg.com [chegg.com]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Solved A base-catalyzed hydrolysis of methyl benzoate is | Chegg.com [chegg.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. maths.tcd.ie [maths.tcd.ie]
- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 16. orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 17. homework.study.com [homework.study.com]
- 18. d.web.umkc.edu [d.web.umkc.edu]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 23. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 24. Friedel-Crafts Acylation [organic-chemistry.org]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. chem.libretexts.org [chem.libretexts.org]
Methyl 4-butylbenzoate molecular weight
An In-depth Technical Guide on the Core Physicochemical and Analytical Attributes of Methyl 4-tert-butylbenzoate
Introduction
Methyl 4-tert-butylbenzoate (MTBB) is an aromatic ester of significant interest in industrial and pharmaceutical chemistry. While seemingly a simple molecule, its precise characterization is fundamental to its primary application as a critical intermediate in the synthesis of Avobenzone, a widely used UVA-blocking agent in sunscreen formulations.[1][2] This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple data sheet to provide an in-depth exploration of its core molecular attributes, focusing on the determination and significance of its molecular weight. As Senior Application Scientists, we understand that a molecule's identity and utility are defined not just by a single number, but by a constellation of verifiable physicochemical properties and the analytical methodologies used to confirm them. This document provides the foundational knowledge required for the synthesis, purification, and quality control of Methyl 4-tert-butylbenzoate, ensuring its suitability for downstream applications where purity and structural integrity are paramount.
Core Molecular Attributes: Identity and Structure
The unambiguous identification of a chemical compound is the bedrock of all subsequent research and development. For Methyl 4-tert-butylbenzoate, this begins with its fundamental formula, structure, and, most critically, its molecular weight.
Chemical Formula and Structure
The molecular formula for Methyl 4-tert-butylbenzoate is C₁₂H₁₆O₂ .[1][3][4] This formula indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms. Its structure consists of a benzene ring substituted at positions 1 and 4 with a methyl ester group (-COOCH₃) and a tertiary butyl group (-C(CH₃)₃), respectively.
The IUPAC name for this compound is methyl 4-tert-butylbenzoate .[3][4]
Molecular Weight: Calculation and Significance
The molecular weight is a cornerstone property, essential for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and interpretation of mass spectrometry data.
-
Average Molecular Weight: Calculated using the weighted average of the natural abundances of the isotopes of each element, the molecular weight is 192.25 g/mol .[1][2][3][5] This value is sufficient for most laboratory and industrial calculations.
-
Monoisotopic Mass: For high-resolution mass spectrometry, which can distinguish between isotopes, the monoisotopic mass is the more relevant value. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O). The monoisotopic mass is 192.115029749 Da .[3][5] This precision is crucial for confirming the elemental composition of a sample in analytical research.
Unambiguous Structural Identifiers
To ensure accurate documentation and database retrieval, standardized chemical identifiers are used. These are critical for navigating chemical literature, regulatory databases, and supplier catalogs.
| Identifier | Value | Source |
| CAS Number | 26537-19-9 | [1][2][6] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4] |
| IUPAC Name | methyl 4-tert-butylbenzoate | [3][4] |
| SMILES String | COC(=O)c1ccc(cc1)C(C)(C)C | [4] |
| InChI Key | UPIJOAFHOIWPLT-UHFFFAOYSA-N | [3][4] |
Physicochemical Properties
The bulk physical properties of a compound are direct reflections of its molecular structure and are critical for designing purification processes, ensuring safe handling, and formulating products. Methyl 4-tert-butylbenzoate is a clear, colorless liquid under standard conditions.[1][3]
| Property | Value | Significance in Practice | Source |
| Appearance | Clear, colorless liquid | A primary, albeit non-specific, indicator of purity. | [1][7] |
| Density | 0.995 g/mL at 25 °C | Essential for mass-to-volume conversions in process scale-up. | [2] |
| Boiling Point | 122-124 °C at 9 mmHg | Low-pressure boiling point indicates that purification is best achieved by vacuum distillation to prevent thermal decomposition. | [2][8] |
| Refractive Index | n20/D 1.51 (lit.) | A rapid and non-destructive method for assessing purity; deviations from this value can indicate contamination. | [2] |
| Flash Point | >113 °C (>230 °F) | Indicates the compound is a combustible liquid, informing safe handling and storage requirements to prevent fire hazards. | [1][8] |
| Solubility | Slightly soluble in water; miscible with ethanol, ether, and other organic solvents. | Dictates appropriate solvent systems for reactions, extraction, and cleaning. Its poor water solubility is key to aqueous workup procedures. | [1] |
Synthesis and Purification Workflow
The most common and economically viable route to Methyl 4-tert-butylbenzoate is the Fischer esterification of p-tert-butylbenzoic acid with methanol, a classic acid-catalyzed reaction.[1][2]
Standard Laboratory Protocol: Fischer Esterification
This protocol describes a self-validating workflow where progress and purity can be monitored at key stages. The causality behind adding a strong acid catalyst (like H₂SO₄) is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-tert-butylbenzoic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Workup & Neutralization: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove unreacted carboxylic acid), and finally with brine. The effervescence during the bicarbonate wash serves as a visual confirmation of acid neutralization.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent via rotary evaporation to yield the crude product.
-
Purification: Purify the crude ester by vacuum distillation (at approx. 9 mmHg) to obtain the final high-purity product.
Caption: Synthesis and Purification Workflow for Methyl 4-tert-butylbenzoate.
Alternative Synthesis Methodologies
While Fischer esterification is common, other methods exist for specific applications. For instance, high-temperature gas-phase oxidation of p-tert-butyl toluene in the presence of a catalyst can also yield the target compound.[1][2] More recent research explores the use of reusable solid acid catalysts, such as Zr/Ti composites, to create a more environmentally friendly process by minimizing corrosive liquid waste.[9]
Analytical Characterization for Quality Control
Confirming the molecular weight, structure, and purity of the synthesized product is a non-negotiable step. A multi-technique approach ensures the highest confidence in the material's quality.
-
Mass Spectrometry (MS): This is the most direct technique for confirming molecular weight. When analyzed by GC-MS with electron ionization, Methyl 4-tert-butylbenzoate will not only show a molecular ion peak (M⁺) at m/z 192, but also a characteristic prominent fragment at m/z 177, corresponding to the loss of a methyl group (-CH₃).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the methyl ester protons (a singlet around 3.9 ppm), and the aromatic protons (two doublets in the 7.4-8.0 ppm region), confirming the 1,4-substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. A strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, providing definitive evidence of successful esterification.
Caption: Logical workflow for the analytical quality control of synthesized MTBB.
Key Industrial Application: Synthesis of Avobenzone
The primary industrial value of Methyl 4-tert-butylbenzoate is its role as a key starting material for Avobenzone (Butyl Methoxydibenzoylmethane). This transformation is achieved through a base-catalyzed Claisen condensation reaction with 4-methoxyacetophenone.[2] Understanding the purity and properties of MTBB is therefore critical for ensuring high yield and purity of the final active pharmaceutical ingredient (API).
Caption: Reaction pathway from MTBB to the sunscreen agent Avobenzone.
Other applications include its use in the production of PVC heat stabilizers and as an additive for cutting oils and lubricants.[1][2]
Safety, Handling, and Storage
From a safety perspective, Methyl 4-tert-butylbenzoate is classified as harmful.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[7]
-
Handling: Use personal protective equipment (PPE), including safety goggles and gloves.[10] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
The molecular weight of Methyl 4-tert-butylbenzoate, 192.25 g/mol , is a fundamental starting point for its scientific and industrial utility. However, for professionals in research and drug development, this single data point must be supported by a comprehensive understanding of the molecule's structure, physicochemical properties, synthesis pathways, and analytical verification. This guide has detailed the necessary protocols and scientific rationale to ensure that the Methyl 4-tert-butylbenzoate used in any application, particularly in the synthesis of critical APIs like Avobenzone, is of confirmed identity, purity, and quality.
References
-
Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. Vinati Organics. [Link]
-
Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Vinati Organics. [Link]
-
The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. The Good Scents Company Information System. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl p-tert-butylbenzoate. PubChem Compound Database. [Link]
-
Stenutz, R. (n.d.). methyl 4-tert-butylbenzoate. Glycosciences.de. [Link]
-
PharmaCompass. (n.d.). methyl 4-(tert-butyl)benzoate. PharmaCompass.com. [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl 4-tert-butylbenzoate. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-methylbenzoate. PubChem Compound Database. [Link]
- Google Patents. (2021).
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. [Link]
- Google Patents. (2007).
Sources
- 1. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 2. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 3. Methyl p-tert-butylbenzoate | C12H16O2 | CID 97433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A18619.22 [thermofisher.com]
- 5. methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Methyl 4-tert-butylbenzoate [webbook.nist.gov]
- 7. Methyl 4-tert-Butylbenzoate | 26537-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 4-butylbenzoate via Fischer Esterification of 4-Butylbenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of methyl 4-butylbenzoate from 4-butylbenzoic acid through an acid-catalyzed Fischer esterification. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. This guide elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines methods for the purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Introduction
Methyl 4-butylbenzoate is an ester of significant interest in the fields of organic synthesis and materials science. Its structure, featuring a butyl group on the benzene ring, imparts specific physical and chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals. The Fischer esterification, a classic and robust method for producing esters, is the chosen synthetic route for this guide. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This application note will detail a reliable and efficient protocol for this transformation.
The Chemistry of Fischer Esterification
The synthesis of methyl 4-butylbenzoate from 4-butylbenzoic acid and methanol is a reversible reaction catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).[2][3] To ensure a high yield of the ester, the reaction equilibrium must be shifted towards the products. This is achieved by utilizing a large excess of one of the reactants, in this case, methanol, which also serves as the solvent.[1] The removal of water as it is formed can also drive the reaction forward.[1]
Reaction Mechanism
The mechanism of the Fischer esterification is a six-step, reversible process:[1]
-
Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of the 4-butylbenzoic acid, increasing the electrophilicity of the carbonyl carbon.[1][3]
-
Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination of Water: A molecule of water is eliminated, forming a protonated ester.[1][3]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product, methyl 4-butylbenzoate.[1][3]
-
Catalyst Regeneration: The acid catalyst is regenerated.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of methyl 4-butylbenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Butylbenzoic Acid | Reagent | Sigma-Aldrich | or equivalent |
| Methanol (anhydrous) | ACS | Fisher Scientific | Using anhydrous methanol is crucial to favor the forward reaction. |
| Sulfuric Acid (conc.) | ACS | VWR | Handle with extreme care. |
| Diethyl Ether | ACS | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate Solution | For neutralization. | ||
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich | For drying. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
NMR spectrometer
-
FT-IR spectrometer
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and causes severe burns.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water.
-
Methanol: Methanol is flammable and toxic.[5][6] Avoid inhalation and skin contact. All operations should be performed in a fume hood, away from ignition sources.
-
General Handling: Always wear safety glasses and a lab coat. Handle all chemicals in a well-ventilated area.
Detailed Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of methyl 4-butylbenzoate.
Caption: Experimental workflow for the synthesis of methyl 4-butylbenzoate.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-butylbenzoic acid (5.0 g, 28.0 mmol).
-
Add anhydrous methanol (50 mL, 1.23 mol). The large excess of methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[1]
-
Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic. Add it dropwise to control the temperature.[7]
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 250 mL beaker containing 100 mL of cold water.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.
-
-
Purification and Characterization:
-
Remove the diethyl ether using a rotary evaporator to yield the crude methyl 4-butylbenzoate.
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Product Characterization
Expected Yield
The expected yield of methyl 4-butylbenzoate is typically in the range of 75-85%, depending on the reaction conditions and purification efficiency.
Spectroscopic Data
-
¹H NMR (CDCl₃): The expected proton NMR spectrum will show characteristic peaks for the aromatic protons, the methyl ester protons, and the protons of the butyl group. For a similar compound, methyl 4-methylbenzoate, the aromatic protons appear around δ 7.2-8.0 ppm, the methyl ester protons as a singlet around δ 3.9 ppm, and the methyl group of the butyl chain as a triplet around δ 0.9 ppm.[9] The methylene protons of the butyl group will appear as multiplets between δ 1.3 and 2.7 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons, the methyl ester carbon (around 52 ppm), and the carbons of the butyl group.[10]
-
FT-IR (neat): The infrared spectrum is a crucial tool for confirming the formation of the ester. The most characteristic absorbances will be:
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reflux time or ensure sufficient catalyst is used. |
| Water in the reaction | Use anhydrous methanol and dry glassware. | |
| Loss during work-up | Ensure complete extraction and careful handling during washing steps. | |
| Product is an oil instead of a solid | Impurities present | Purify by vacuum distillation or column chromatography. |
| Acidic product | Incomplete neutralization | Ensure thorough washing with sodium bicarbonate solution. |
Conclusion
The Fischer esterification of 4-butylbenzoic acid with methanol is a reliable and efficient method for the synthesis of methyl 4-butylbenzoate. By following the detailed protocol and understanding the underlying chemical principles, researchers can consistently obtain high yields of the desired product. Proper safety precautions are paramount when handling the corrosive and flammable reagents involved. The characterization techniques outlined provide a robust means of verifying the identity and purity of the synthesized ester.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Mechanism for the esterification reaction. (n.d.). Chemguide. [Link]
- CN101074197A - Production of p-tert-methyl benzoate by catalysis. (n.d.).
- CN107311868A - A method for preparing methyl p-tert-butylbenzoate. (n.d.).
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
Preparation of Methyl Benzoate. (n.d.). SlidePlayer. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. [Link]
-
Methanol/Hydrosulfuric Acid Mixed. (2022, April 18). Columbus Chemical. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]
-
RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. (2021, December 27). IJSDR. [Link]
-
Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. (2019, July 26). SciSpace. [Link]
- US8022244B2 - Method for producing benzoic acid esters. (n.d.).
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Safety data sheet. (2025, October 17). CPAchem. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. [Link]
-
Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. [Link]
-
IR: carboxylic acids. (n.d.). University of Calgary. [Link]
-
esterification of benzoic acid to methyl benzoate. (n.d.). University of Massachusetts. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Work up of ester? (2021, January 19). ResearchGate. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]
-
SAFETY DATA SHEET Sulphuric Acid 96%. (n.d.). Environmental Protection Agency. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate. [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). YouTube. [Link]
-
(PDF) Kinetic research and modeling of benzoic acid esterification process. (2025, December 12). ResearchGate. [Link]
-
The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. (n.d.). ACS Publications. [Link]
-
(PDF) Methyl 4-methylbenzoate. (n.d.). ResearchGate. [Link]
-
Acid to Ester - Common Conditions. (n.d.). The University of Chicago. [Link]
-
Methyl 4-methylbenzoate. (n.d.). PubChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. epawebapp.epa.ie [epawebapp.epa.ie]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Synthesis of Methyl 4-butylbenzoate via Fischer Esterification
Introduction: The Strategic Importance of Fischer Esterification in Modern Synthesis
The Fischer esterification, a cornerstone of organic synthesis, facilitates the conversion of carboxylic acids and alcohols into esters through acid catalysis.[1][2][3] This reversible reaction is a fundamental tool for creating a vast array of chemical entities, from fragrances and flavorings to critical intermediates in pharmaceutical and materials science.[4][5] The synthesis of methyl 4-butylbenzoate serves as an exemplary case, illustrating the practical application and nuances of this vital transformation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings, a field-proven experimental protocol, and robust analytical validation for the synthesis of methyl 4-butylbenzoate.
Mechanistic Insights: Driving the Equilibrium Forward
The Fischer esterification proceeds via a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7] Understanding the mechanism is paramount to optimizing reaction conditions and achieving high yields. The entire process can be conceptualized in a sequence of protonation, nucleophilic attack, proton transfer, and elimination steps.[2][8]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2][6] This initial step significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[9]
-
Nucleophilic Attack by the Alcohol: The alcohol, in this case methanol, acts as a nucleophile and attacks the activated carbonyl carbon.[1][8] This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts a poor leaving group (-OH) into a good leaving group (H₂O).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[8]
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[1][8]
Since the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side.[1][6] According to Le Chatelier's principle, this can be achieved by either using a large excess of one of the reactants (typically the less expensive alcohol) or by removing water as it is formed, for instance, through azeotropic distillation.[1][6][7]
Caption: Fischer Esterification Mechanism for Methyl 4-butylbenzoate Synthesis.
Experimental Protocol: Synthesis of Methyl 4-butylbenzoate
This protocol details a robust method for the laboratory-scale synthesis of methyl 4-butylbenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Butylbenzoic Acid | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material |
| Methanol | Anhydrous, ≥99.8% | e.g., Fisher Scientific | Reactant and solvent |
| Sulfuric Acid | Concentrated (95-98%) | e.g., VWR | Catalyst |
| Diethyl Ether | Anhydrous | e.g., Sigma-Aldrich | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For neutralization | |
| Brine (Saturated NaCl Solution) | Prepared in-house | For washing | |
| Anhydrous Magnesium Sulfate | e.g., Acros Organics | Drying agent | |
| Round-bottom flask (100 mL) | Reaction vessel | ||
| Reflux condenser | |||
| Heating mantle | |||
| Separatory funnel (250 mL) | |||
| Erlenmeyer flasks | |||
| Rotary evaporator |
Step-by-Step Procedure
Caption: Experimental Workflow for Methyl 4-butylbenzoate Synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-butylbenzoic acid (e.g., 5.0 g, 28.0 mmol) and anhydrous methanol (e.g., 50 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[10] Allow the reaction to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature.[10] Remove the excess methanol using a rotary evaporator. Dissolve the resulting residue in diethyl ether (e.g., 50 mL).
-
Neutralization: Transfer the ethereal solution to a 250 mL separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Washing: Wash the organic layer with brine (1 x 30 mL) to remove any residual water and inorganic salts.[11]
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl 4-butylbenzoate.
-
Purification (Optional but Recommended): For high purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[12][13]
Product Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized methyl 4-butylbenzoate.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless liquid or crystalline solid |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Boiling Point | ~122-124 °C at 9 mmHg[12][14] |
| Refractive Index | ~1.508-1.512 @ 20 °C[14] |
Spectroscopic Data
¹H NMR Spectroscopy:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | d | 2H | Aromatic (ortho to -COO) |
| ~7.25 | d | 2H | Aromatic (meta to -COO) |
| ~3.88 | s | 3H | -OCH₃ |
| ~2.65 | t | 2H | Ar-CH₂- |
| ~1.60 | m | 2H | -CH₂CH₂CH₂CH₃ |
| ~1.35 | m | 2H | -CH₂CH₂CH₃ |
| ~0.93 | t | 3H | -CH₂CH₃ |
¹³C NMR Spectroscopy:
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O (Ester) |
| ~148.0 | Aromatic (quaternary, C-butyl) |
| ~129.5 | Aromatic (CH, ortho to -COO) |
| ~128.5 | Aromatic (CH, meta to -COO) |
| ~128.0 | Aromatic (quaternary, C-COO) |
| ~52.0 | -OCH₃ |
| ~35.5 | Ar-CH₂- |
| ~33.0 | -CH₂CH₂CH₂CH₃ |
| ~22.0 | -CH₂CH₂CH₃ |
| ~13.8 | -CH₂CH₃ |
Infrared (IR) Spectroscopy:
The IR spectrum provides crucial information about the functional groups present in the molecule.[15]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | Alkyl C-H Stretch |
| ~1720 | Strong | C=O (Ester) Stretch |
| ~1610 & ~1510 | Medium-Weak | Aromatic C=C Stretch |
| ~1270 | Strong | Ester C-O Stretch (asymmetric) |
| ~1100 | Strong | Ester C-O Stretch (symmetric) |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of methyl 4-butylbenzoate via Fischer esterification. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can reliably synthesize this valuable compound. The provided analytical data serves as a benchmark for product validation, ensuring the integrity of the final product for subsequent applications in research and development.
References
-
BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (2020, March 10). Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. Retrieved from [Link]
-
Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN101074197A - Production of p-tert-methyl benzoate by catalysis.
-
YouTube. (2019, November 15). Fischer Esterification and Saponification. Retrieved from [Link]
-
Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Unknown. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]
- Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
-
NIST WebBook. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 15. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the ¹H NMR Spectrum Interpretation of Methyl 4-butylbenzoate
Abstract: This document provides an in-depth guide to the acquisition and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum for methyl 4-butylbenzoate. It is designed for researchers, scientists, and professionals in drug development and chemical analysis. This note details the theoretical underpinnings of the spectrum, a robust experimental protocol, and a systematic analysis of the spectral data, including chemical shifts, integration, and spin-spin coupling.
Introduction to ¹H NMR and Methyl 4-butylbenzoate
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align in an applied magnetic field and absorb electromagnetic radiation at a characteristic frequency.[1] This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.[2][3]
Methyl 4-butylbenzoate is a para-substituted aromatic ester. Its structure contains several distinct proton environments, including a butyl chain, a 1,4-disubstituted benzene ring, and a methyl ester group. This combination of features makes it an excellent model compound for illustrating key principles of ¹H NMR interpretation, such as the effects of electron-donating and electron-withdrawing groups on aromatic chemical shifts, and the analysis of spin-spin coupling in aliphatic chains.
Part I: Theoretical Framework and Structural Analysis
A complete interpretation of a ¹H NMR spectrum requires understanding three key parameters for each signal:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[4] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause shielding and an upfield shift (lower ppm).[3][5]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[2]
-
Multiplicity (Splitting): Caused by spin-spin coupling, this is the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet). It reveals the number of adjacent, non-equivalent protons. The scalar coupling, or J-coupling, is a through-bond interaction, and its magnitude (in Hertz, Hz) provides further structural information.[6][7]
For methyl 4-butylbenzoate, we can identify six chemically non-equivalent proton environments, labeled a through f in the diagram below.
Caption: Molecular structure of Methyl 4-butylbenzoate with proton environments labeled (a-g).
Part II: Experimental Protocol
A reliable spectrum is contingent upon meticulous sample preparation and a standardized data acquisition workflow.
Sources
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Methyl 4-Butylbenzoate as a Fragrance Component in Cosmetics
Foreword
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 4-butylbenzoate as a fragrance component in cosmetic formulations. It is imperative to distinguish between the isomers Methyl 4-butylbenzoate (CAS No. 20651-69-8) and Methyl 4-tert-butylbenzoate (CAS No. 26537-19-9), as their physicochemical properties, olfactory profiles, and toxicological data may differ. While much of the readily available data pertains to the tert-butyl isomer due to its wider industrial use, this guide will focus on Methyl 4-butylbenzoate where specific data is available and will clearly denote when data from the tert-butyl isomer or other alkyl benzoates is used for extrapolative purposes.
Introduction to Methyl 4-Butylbenzoate in Cosmetics
Methyl 4-butylbenzoate is an aromatic ester that contributes a unique olfactory profile to fragrance compositions. Its scent is often described as having fruity and floral notes, making it a versatile ingredient in a variety of cosmetic products, from lotions and creams to perfumes and hair care items. Beyond its primary function as a fragrance, like other alkyl benzoates, it can also contribute to the overall sensory feel of a product and may possess some preservative properties.[1]
The synthesis of Methyl 4-butylbenzoate is typically achieved through the Fischer esterification of 4-butylbenzoic acid with methanol, often in the presence of an acid catalyst such as sulfuric acid. This process involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 4-butylbenzoate is fundamental to its effective and safe formulation in cosmetic products. The following table summarizes key properties, with data for both the n-butyl and the more commonly referenced tert-butyl isomer for comparison.
| Property | Methyl 4-butylbenzoate | Methyl 4-tert-butylbenzoate |
| CAS Number | 20651-69-8 | 26537-19-9 |
| Molecular Formula | C12H16O2 | C12H16O2 |
| Molecular Weight | 192.25 g/mol | 192.25 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 274.40 °C @ 760.00 mm Hg (est) | 122.00 to 124.00 °C @ 9.00 mm Hg |
| Flash Point | > 113 °C | > 113 °C |
| Solubility | Soluble in alcohol; water solubility 24.74 mg/L @ 25 °C (est) | Soluble in alcohol; water solubility 30.78 mg/L @ 25 °C (est) |
| logP (o/w) | 4.250 (est) | 3.972 (est) |
| Refractive Index | Not available | 1.50800 to 1.51200 @ 20.00 °C |
| Specific Gravity | Not available | 1.00800 to 1.01200 @ 20.00 °C |
Data compiled from various sources.[2][3]
Analytical Methodologies for Quality Control
The accurate identification and quantification of Methyl 4-butylbenzoate in cosmetic formulations are crucial for ensuring product quality, stability, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique due to its high sensitivity and specificity.
Protocol for GC-MS Analysis of Methyl 4-Butylbenzoate in a Cream Base
This protocol outlines a general procedure for the extraction and subsequent GC-MS analysis of Methyl 4-butylbenzoate from a cosmetic cream.
3.1.1. Sample Preparation and Extraction
-
Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent such as methanol or a mixture of methanol and diethyl ether (1:1 v/v).
-
Vortex the mixture for 2 minutes to ensure thorough dispersion of the cream.
-
Sonicate the sample for 15 minutes in an ultrasonic bath to facilitate the extraction of Methyl 4-butylbenzoate.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the solvent layer from the precipitated cream matrix.
-
Carefully transfer the supernatant to a clean vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
3.1.2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3.1.3. Data Analysis
Identification of Methyl 4-butylbenzoate is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. Quantification is typically performed using an external or internal standard calibration curve.
Caption: Workflow for GC-MS analysis of Methyl 4-butylbenzoate in cosmetics.
Stability Testing Protocols
Ensuring the stability of Methyl 4-butylbenzoate within a cosmetic formulation is critical for maintaining the intended fragrance profile and ensuring product safety throughout its shelf life.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of Methyl 4-butylbenzoate and to develop stability-indicating analytical methods.[4]
4.1.1. Protocol for Forced Degradation
-
Prepare solutions of Methyl 4-butylbenzoate in a suitable solvent (e.g., methanol) at a known concentration.
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C in an oven for 48 hours (in solid state and in solution).
-
Photodegradation: Expose to UV light (254 nm) and fluorescent light for a defined period.
-
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze the stressed samples using the developed GC-MS method to identify and quantify any degradation products.
Long-Term and Accelerated Stability Testing
This protocol is designed to assess the stability of Methyl 4-butylbenzoate in the final cosmetic formulation under various storage conditions.
-
Prepare batches of the final cosmetic product containing Methyl 4-butylbenzoate.
-
Store the samples in their final packaging under the following conditions:
-
Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH for 3 and 6 months.
-
Real-Time Stability: 25 °C ± 2 °C / 60% RH ± 5% RH for 12, 24, and 36 months.
-
Freeze-Thaw Cycling: -10 °C to 25 °C for 3 cycles.
-
-
At each time point, evaluate the samples for:
-
Appearance: Color, clarity, and phase separation.
-
Odor: Any changes from the initial fragrance profile.
-
pH.
-
Viscosity.
-
Assay of Methyl 4-butylbenzoate: Using the validated GC-MS method.
-
Caption: Stability testing workflow for cosmetics with Methyl 4-butylbenzoate.
Safety and Toxicological Assessment
A thorough safety assessment is paramount before incorporating any fragrance ingredient into a cosmetic product. The safety of alkyl benzoates has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel.[5][6]
Dermal Absorption and Metabolism
Studies on related alkyl benzoates, such as C12-15 alkyl benzoate, have shown that these esters can be metabolized by esterases in the skin to benzoic acid and the corresponding alcohol.[7] This metabolic pathway is a critical consideration in the safety assessment, as the systemic exposure is to the metabolites rather than the parent compound. While specific data for Methyl 4-butylbenzoate is limited, a similar metabolic fate is anticipated.
Skin Sensitization and Irritation
The CIR Expert Panel noted a lack of specific sensitization and irritation data for some of the smaller alkyl benzoates.[6] While some studies on related compounds are available, it is recommended to conduct a Human Repeat Insult Patch Test (HRIPT) on the final formulation containing Methyl 4-butylbenzoate to confirm its low sensitization potential at the intended use concentration.
Regulatory Status
-
European Union: Benzoic acid and its salts and esters are listed in Annex V of the EU Cosmetics Regulation (EC) No 1223/2009 as permitted preservatives up to certain concentrations. While Methyl 4-butylbenzoate is not explicitly listed, its use as a fragrance ingredient would be subject to the general safety requirements of the regulation.
Conclusion and Recommendations
Methyl 4-butylbenzoate is a valuable fragrance ingredient for use in a wide range of cosmetic products. Its successful and safe application hinges on a thorough understanding of its physicochemical properties, the use of validated analytical methods for quality control, and comprehensive stability testing. While there are some data gaps in the toxicological profile of Methyl 4-butylbenzoate, information from related alkyl benzoates provides a basis for a preliminary safety assessment. It is strongly recommended that product developers conduct specific safety and stability testing on their final formulations to ensure product quality and consumer safety.
References
-
The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link]
-
Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]
-
Cosmetics Info. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-butyl benzoate. Retrieved from [Link]
-
Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB). Retrieved from [Link]
-
BC Fragrance. (2025, February 1). certificate of conformity with ifra standards. Retrieved from [Link]
-
EUR-Lex. (2022, September 16). Commission Regulation (EU) 2022/1531. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2011, March 3-4). Alkyl Benzoates CIR Expert Panel Meeting. Retrieved from [Link]
-
PubMed. (n.d.). Percutaneous absorption of benzoic acid across human skin. I. In vitro experiments and mathematical modeling. Retrieved from [Link]
-
Research Journal of Science and Technology. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Retrieved from [Link]
-
Chemycal. (2024, May 6). The new update to the European Union's cosmetics regulation. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2010, December 13-14). Alkyl Benzoates CIR Expert Panel Meeting. Retrieved from [Link]
-
PubMed. (2024, May 15). RIFM fragrance ingredient safety assessment, 3-methyl-2-butenyl benzoate, CAS Registry Number 5205-11-8. Retrieved from [Link]
-
IFRA Fragrance Organization. (2020, February 10). Amendment 49 STAND Benzyl benzoate. Retrieved from [Link]
-
Obelis. (2024, June 25). The EU bans new substances in cosmetics from 1 September 2025. Retrieved from [Link]
-
ResearchGate. (2025, December 9). Airborne allergic contact dermatitis from 4-(bromomethyl)benzoic acid in a university chemist. Retrieved from [Link]
-
ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY. Retrieved from [Link]
-
British Journal of Pharmacy. (2017, December 4). Ex vivo studies for the passive transdermal permeation and extent of metabolism of methyl and butyl paraben from a cream. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2010, August 30-31). Alkyl Benzoates CIR Expert Panel Meeting. Retrieved from [Link]
-
CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (2025, September 20). Dermal Absorption and Metabolism of [14C]-C12 Alkyl Benzoate in Finsolv® TN in Human Skin In Vitro. Retrieved from [Link]
-
PubMed. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
PubMed. (n.d.). Safety assessment of alkyl benzoates as used in cosmetics. Retrieved from [Link]
-
PubMed. (2013, July 17). Dermal absorption and hydrolysis of methylparaben in different vehicles through intact and damaged skin: using a pig-ear model in vitro. Retrieved from [Link]
-
Critical Catalyst. (2023, December 14). SCCS issues Final Opinion on Methylparaben. Retrieved from [Link]
-
Cosmetics & Toiletries. (2025, May 15). EU declares butylparaben unsafe for children and bans 20 cosmetic ingredients. Retrieved from [Link]
-
SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Retrieved from [Link]
-
PerfumersWorld. (2021, February 10). Amendment 49 STAND Benzyl benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]
-
PubMed. (1994, August). Skin sensitization structure-activity relationships for phenyl benzoates. Retrieved from [Link]
-
PubMed. (n.d.). Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 3. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. shop.bcfragrance.com [shop.bcfragrance.com]
Application Notes and Protocols: Methyl 4-Butylbenzoate as a Novel Plasticizer for Polyvinyl Chloride (PVC)
Introduction: The Pursuit of Novel PVC Plasticizers
Polyvinyl chloride (PVC), a polymer of immense industrial significance, is inherently rigid and brittle. Its transformation into a flexible and versatile material is facilitated by the incorporation of plasticizers. These molecules intersperse between PVC chains, reducing intermolecular forces and increasing the free volume, thereby imparting flexibility.[1][2] While phthalate-based plasticizers have historically dominated the market, ongoing environmental and health concerns necessitate the exploration of effective alternatives. Benzoate esters, known for their high solvating capabilities, represent a promising class of non-phthalate plasticizers.[1][2] This document provides a comprehensive guide for researchers and formulation scientists on the synthesis, incorporation, and performance evaluation of methyl 4-butylbenzoate as a potential plasticizer for PVC.
Methyl 4-butylbenzoate, a benzoate ester, is hypothesized to offer excellent compatibility with PVC due to its polarity and aromatic structure, potentially leading to efficient plasticization and good permanence. Its performance characteristics, however, require systematic evaluation. These application notes provide the foundational protocols to conduct such an investigation.
Physicochemical Properties of Methyl 4-Butylbenzoate
A thorough understanding of the plasticizer's intrinsic properties is crucial for predicting its behavior in a PVC matrix.
| Property | Value | Source |
| CAS Number | 20651-69-8 | [3] |
| Molecular Formula | C12H16O2 | [3] |
| Molecular Weight | 192.25 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | ~250 °C (estimated) | |
| Density | ~1.01 g/mL at 20°C |
Synthesis of Methyl 4-Butylbenzoate via Fischer Esterification
Methyl 4-butylbenzoate can be synthesized through the Fischer esterification of 4-butylbenzoic acid with methanol, using a strong acid catalyst. This method is a staple in organic synthesis for its reliability.
Protocol: Synthesis of Methyl 4-Butylbenzoate
Materials:
-
4-Butylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-butylbenzoic acid and a 5-10 molar excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the methanol under reduced pressure using a rotary evaporator to yield the crude methyl 4-butylbenzoate.
-
-
Purification (Optional): If necessary, purify the crude product by vacuum distillation.
Caption: Workflow for the synthesis of methyl 4-butylbenzoate.
Incorporation of Methyl 4-Butylbenzoate into PVC
The performance of a plasticizer is evaluated by incorporating it into a standard PVC formulation. A two-roll mill is a common laboratory-scale apparatus for this purpose.
Protocol: Preparation of Plasticized PVC Sheets
Materials:
-
PVC resin (e.g., K-value 67)
-
Methyl 4-butylbenzoate
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press
-
Molds for test specimens
Procedure:
-
Formulation: Prepare a series of formulations with varying concentrations of methyl 4-butylbenzoate (e.g., 30, 40, 50 parts per hundred of resin, phr). A control formulation with a standard plasticizer like dioctyl terephthalate (DOTP) should also be prepared for comparison.
-
Example Formulation (40 phr):
-
PVC Resin: 100 parts
-
Methyl 4-Butylbenzoate: 40 parts
-
Thermal Stabilizer: 2 parts
-
-
-
Dry Blending: Thoroughly mix the PVC resin, stabilizer, and plasticizer in a high-speed mixer until a homogeneous dry blend is obtained.
-
Milling:
-
Preheat the two-roll mill to a temperature suitable for PVC processing (typically 150-170°C).
-
Add the dry blend to the mill and process until a molten, uniform sheet is formed. This process is known as compounding.
-
-
Sheet Formation:
-
Once the compound is homogeneous, remove the sheet from the mill.
-
Cut the sheet into appropriate sizes for pressing.
-
-
Pressing:
-
Place the milled sheets into a preheated mold in a hydraulic press.
-
Press at a suitable temperature and pressure (e.g., 170-180°C, 10-15 MPa) for a specified time to form standardized sheets of a desired thickness.
-
Cool the mold under pressure before removing the plasticized PVC sheets.
-
Caption: Workflow for incorporating methyl 4-butylbenzoate into PVC.
Performance Evaluation of Plasticized PVC
A comprehensive evaluation of the plasticized PVC is essential to determine the efficacy of methyl 4-butylbenzoate. The following tests are recommended, with references to relevant ASTM standards.
Mechanical Properties
The mechanical properties of the plasticized PVC indicate the plasticizer's efficiency in imparting flexibility.
Protocol: Tensile Testing (ASTM D638)
-
Specimen Preparation: Cut dumbbell-shaped specimens from the pressed PVC sheets according to ASTM D638 specifications.
-
Testing: Use a universal testing machine (UTM) to measure the tensile strength, elongation at break, and modulus of elasticity.
-
Expected Outcome: An effective plasticizer will lower the tensile strength and modulus while significantly increasing the elongation at break compared to unplasticized PVC.
Protocol: Hardness Measurement (ASTM D2240)
-
Testing: Use a Shore A durometer to measure the hardness of the plasticized PVC sheets. Take multiple readings at different locations and average the results.
-
Expected Outcome: Hardness should decrease with increasing plasticizer concentration.
Thermal Properties
Thermal analysis provides insights into the plasticizer's effect on the polymer's thermal stability and processing characteristics.
Protocol: Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Testing: Heat a small sample of the plasticized PVC in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) and monitor the weight loss as a function of temperature.
-
Expected Outcome: TGA can be used to assess the volatility of the plasticizer and the overall thermal stability of the PVC compound. A lower weight loss at elevated temperatures indicates better plasticizer permanence.
Protocol: Differential Scanning Calorimetry (DSC) (ASTM D3418)
-
Testing: Heat a small sample in a DSC instrument to determine the glass transition temperature (Tg).
-
Expected Outcome: An efficient plasticizer will significantly lower the Tg of the PVC. The extent of Tg depression is a measure of plasticizing efficiency.
Permanence Properties
The long-term performance of a plasticized PVC product depends on the plasticizer's ability to remain within the polymer matrix.
Protocol: Plasticizer Leaching/Migration (ASTM D1239)
-
Testing: Expose samples of the plasticized PVC to various media (e.g., soapy water, oil, solvents) for a specified time and temperature. Measure the weight loss of the sample to quantify the amount of plasticizer that has leached out.
-
Expected Outcome: A lower weight loss indicates better resistance to leaching and higher permanence.
Protocol: Volatile Loss (ASTM D1203)
-
Testing: Place a sample in an oven at an elevated temperature (e.g., 70°C) for a specified duration and measure the weight loss.
-
Expected Outcome: This test assesses the volatility of the plasticizer. A lower weight loss is desirable for applications where the PVC will be exposed to heat.
Compatibility Assessment
Compatibility between the plasticizer and PVC is crucial for a stable formulation.
Protocol: Loop Spew Test (ASTM D3291)
-
Testing: Bend a strip of the plasticized PVC into a loop and observe the surface for any signs of exudation (spew) over time.
-
Expected Outcome: The absence of an oily film on the surface indicates good compatibility.
Protocol: Clarity/Haze Measurement (ASTM D1003)
-
Testing: For transparent formulations, measure the haze and light transmittance of the plasticized PVC sheets using a haze meter.
-
Expected Outcome: Good compatibility generally results in low haze and high clarity.
Data Summary and Interpretation
The results from the aforementioned tests should be systematically tabulated to compare the performance of methyl 4-butylbenzoate with the control plasticizer at different concentrations.
Table for Summarizing Performance Data:
| Property | Units | Control (e.g., DOTP) 40 phr | Methyl 4-butylbenzoate 30 phr | Methyl 4-butylbenzoate 40 phr | Methyl 4-butylbenzoate 50 phr |
| Tensile Strength | MPa | ||||
| Elongation at Break | % | ||||
| Shore A Hardness | - | ||||
| Glass Transition (Tg) | °C | ||||
| Volatile Loss (24h @ 70°C) | % | ||||
| Leaching in Soapy Water | % | ||||
| Leaching in Oil | % |
Conclusion
These application notes provide a comprehensive framework for the synthesis and evaluation of methyl 4-butylbenzoate as a novel plasticizer for PVC. By following these detailed protocols, researchers can generate robust and reliable data to assess its suitability for various applications. The expected high solvating power of the benzoate structure suggests that methyl 4-butylbenzoate could be an efficient and permanent plasticizer, offering a viable alternative to traditional phthalates. The systematic approach outlined herein will enable a thorough characterization of its performance profile.
References
-
Indus Valley Chemical Company. Plasticizers. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 4-butylbenzoate Synthesis via Fischer Esterification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-butylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Fischer esterification of 4-butylbenzoic acid and methanol. Here, we move beyond simple protocols to explain the causality behind each experimental step, ensuring you have the knowledge to troubleshoot and enhance your reaction outcomes.
Overview: The Fischer Esterification of 4-Butylbenzoic Acid
The Fischer esterification is a classic, acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[1][2][3] In the synthesis of Methyl 4-butylbenzoate, 4-butylbenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]
The reaction is fundamentally a reversible equilibrium process.[4][5] Therefore, achieving a high yield is not merely about mixing reagents but about strategically manipulating the reaction conditions to favor product formation, a concept governed by Le Châtelier's Principle.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the formation of Methyl 4-butylbenzoate?
The reaction proceeds through a series of protonation and deprotonation steps, which can be summarized as a nucleophilic acyl substitution.[6]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-butylbenzoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][7][8]
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[4][7]
-
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from methanol) to one of the hydroxyl groups. This converts a hydroxyl group into a much better leaving group: water.[1][9]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[1][4]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, Methyl 4-butylbenzoate.[1][9]
Caption: Mechanism of Fischer Esterification.
Q2: Why is a strong acid catalyst like sulfuric acid required?
While 4-butylbenzoic acid is an acid, it is not strong enough to sufficiently protonate its own carbonyl group to facilitate the reaction at a reasonable rate. A strong mineral acid like H₂SO₄ serves two primary functions:
-
Catalyst: It provides the necessary protons to activate the carboxylic acid, as detailed in the mechanism above.[10]
-
Dehydrating Agent: Concentrated sulfuric acid is a powerful dehydrating agent. It sequesters the water produced during the reaction, which helps to shift the equilibrium toward the product side, thereby increasing the yield.[4]
Q3: How can I apply Le Châtelier's Principle to maximize my yield?
The Fischer esterification is a classic example of an equilibrium-limited reaction.[1][11] According to Le Châtelier's Principle, the equilibrium will shift to counteract any change in conditions.[4] There are two primary strategies to drive the reaction towards the ester product:
-
Use an Excess of a Reactant: The most common and practical method is to use a large excess of the alcohol (methanol).[3][4][6] By increasing the concentration of one reactant, the equilibrium shifts to the right to consume that excess, producing more ester.[4][12][13] Often, methanol is used as the reaction solvent, ensuring it is present in a very large molar excess.[1][2]
-
Remove a Product as it Forms: Removing the water byproduct as it is generated will continuously pull the reaction equilibrium to the right.[1][2][6] This can be achieved by:
-
Using a chemical dehydrating agent like concentrated H₂SO₄ or molecular sieves.[2][4]
-
Employing a Dean-Stark apparatus, especially when using a co-solvent like toluene that forms an azeotrope with water.[1][10][14] The water is collected in the trap, physically removing it from the reaction mixture.[1][15]
-
Troubleshooting Guide
Q4: My yield of Methyl 4-butylbenzoate is consistently below 70%. What are the common causes and solutions?
Low yield is the most frequent issue and can almost always be traced back to the management of the reaction equilibrium.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Excess of Methanol | The molar ratio of methanol to 4-butylbenzoic acid is not high enough to effectively shift the equilibrium. A 1:1 ratio may only yield around 70% at best.[4][13] | Increase the molar excess of methanol significantly. Use methanol as the reaction solvent (e.g., 5-10 mL per gram of carboxylic acid).[16][17] |
| Water Present in Reagents | The presence of water at the start of the reaction (e.g., in the methanol or from wet glassware) will inhibit the forward reaction. | Use anhydrous methanol and ensure all glassware is thoroughly oven-dried before use. |
| Inefficient Water Removal | The water produced during the reaction is causing the reverse reaction (ester hydrolysis) to occur. | Ensure the catalyst (conc. H₂SO₄) is added in a sufficient amount (typically 5 mol%). If using a Dean-Stark trap, ensure the reflux rate is adequate to azeotropically remove water.[14] |
| Insufficient Reaction Time or Temperature | The reaction has not reached equilibrium. Fischer esterifications can be slow.[2][6] | The reaction is typically run at the reflux temperature of the alcohol.[3][14] For methanol, this is ~65°C.[14] Ensure the reaction is refluxed for an adequate duration (typically 1-5 hours) and monitor completion by TLC.[2][17] |
| Product Loss During Workup | The ester is being lost during the extraction and washing steps. | See Q6 for a detailed workup protocol. Ensure the pH is carefully controlled during the bicarbonate wash to avoid emulsification and ensure complete removal of the unreacted acid. |
Q5: How do I effectively monitor the reaction to know when it has reached completion?
The most reliable method is Thin Layer Chromatography (TLC).
-
Procedure: Spot the starting material (4-butylbenzoic acid) and the reaction mixture on a TLC plate.
-
Eluent: A non-polar solvent system like 4:1 Hexane:Ethyl Acetate is a good starting point.
-
Visualization: Use a UV lamp. The aromatic rings in both the starting material and product will be UV-active.
-
Interpretation: The reaction is complete when the spot corresponding to the 4-butylbenzoic acid has disappeared (or its intensity is minimal and constant over time). The product, Methyl 4-butylbenzoate, will have a higher Rf value (it will travel further up the plate) because it is less polar than the carboxylic acid.
Q6: I'm struggling with the workup. How do I efficiently separate my ester from unreacted acid and the catalyst?
An effective workup is critical for isolating a pure product. The key is to use the differing solubilities of the components.
-
Cool and Quench: After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Dilute: Dilute the reaction mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.[11][14]
-
Neutralize and Extract: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][11][14]
-
Causality: The basic NaHCO₃ solution deprotonates the acidic sulfuric acid catalyst and any unreacted 4-butylbenzoic acid, converting them into their respective water-soluble salts. The neutral ester remains in the organic layer.
-
Caution: Add the bicarbonate solution slowly and vent the funnel frequently, as CO₂ gas will be evolved.[11]
-
-
Wash: Wash the organic layer with water and then with a saturated brine (NaCl) solution. The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[14]
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[14][16]
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-butylbenzoate
Caption: General experimental workflow.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-butylbenzoic acid (e.g., 5.0 g).
-
Add Alcohol: Add an excess of anhydrous methanol (e.g., 40 mL). Stir until the acid dissolves.
-
Add Catalyst: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL).[14]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C) for 2-4 hours.[3][14]
-
Monitor: Periodically check the reaction's progress using TLC until the starting carboxylic acid is consumed.
Protocol 2: Workup and Purification
-
Cool: Allow the reaction mixture to cool to room temperature.
-
Dilute: Transfer the mixture to a 250 mL separatory funnel and dilute with 50 mL of diethyl ether.
-
Wash 1 (Water): Add 50 mL of water, shake, and discard the aqueous layer.[11]
-
Wash 2 (Bicarbonate): Carefully add 50 mL of saturated sodium bicarbonate solution in portions. Swirl, then stopper and shake, venting frequently. Separate the layers and discard the aqueous layer.[11] Repeat this wash.
-
Wash 3 (Brine): Wash the organic layer with 50 mL of saturated NaCl solution.[14]
-
Dry: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Isolate: Decant or filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude Methyl 4-butylbenzoate.
-
Purify (Optional): If necessary, the crude ester can be purified by vacuum distillation.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
JoVE. (2020, March 26). Esterification - Concept. JoVE. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
-
University of Colorado Boulder. (n.d.). Fischer Esterification. Department of Chemistry. [Link]
-
University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Department of Chemistry. [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Department of Chemistry. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]
-
Docsity. (n.d.). Fischer Esterification: Preparation of methyl benzoate. Docsity. [Link]
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]
-
Organic Mechanism. (2012, April 10). Fischer Esterification 004. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. [Link]
-
JoVE. (2020, March 26). Esterification - Prep. JoVE. [Link]
-
BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. BYJU'S. [Link]
-
Vibzz Lab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification. YouTube. [Link]
-
Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]
-
UC Davis Chem. (2013, April 22). A Simple Dean-Stark Apparatus Explained. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. Video: Esterification - Concept [jove.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. youtube.com [youtube.com]
- 13. Video: Esterification - Prep [jove.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. docsity.com [docsity.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Methyl 4-butylbenzoate Stability
Welcome to the technical support center for Methyl 4-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in preventing the hydrolysis of this compound during experimental workflows. Here, you will find scientifically grounded explanations, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Understanding the Hydrolysis of Methyl 4-butylbenzoate
Methyl 4-butylbenzoate, like all esters, is susceptible to hydrolysis, a chemical reaction in which the ester bond is cleaved by water to yield the parent carboxylic acid (4-butylbenzoic acid) and alcohol (methanol).[1] This degradation can be catalyzed by the presence of acid or base and is significantly influenced by temperature.[2] Understanding the mechanisms and factors that drive this process is the first step toward effective prevention.
The Mechanism of Hydrolysis
The hydrolysis of an ester proceeds through a nucleophilic acyl substitution reaction. A key feature of this reaction is the formation of a tetrahedral intermediate.
1.1.1 Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, a hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This process, known as saponification, is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[1][3]
Caption: Base-catalyzed hydrolysis of Methyl 4-butylbenzoate.
1.1.2 Acid-Catalyzed Hydrolysis
In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon.[4] This allows a weaker nucleophile, such as water, to attack the carbonyl carbon. This reaction is reversible, and the position of the equilibrium is dependent on the concentration of water.[1][4]
Caption: A logical workflow for troubleshooting hydrolysis issues.
Issue: Significant product loss during aqueous workup after synthesis.
-
Potential Cause: Exposure to basic or strongly acidic conditions during neutralization and extraction.
-
Solution:
-
Neutralization: Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of strong bases like sodium hydroxide (NaOH).
-
Temperature Control: Perform all aqueous washes with ice-cold solutions to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the layers sit for extended periods. Separate the layers promptly after extraction.
-
Drying: After the final wash, use a brine (saturated NaCl) wash to remove the bulk of the water from the organic layer, followed by a thorough drying with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Issue: Degradation of the compound in a formulation or solution during storage.
-
Potential Cause: Inappropriate pH of the solution or presence of moisture.
-
Solution:
-
Buffering: If the compound needs to be in an aqueous solution, use a buffer system to maintain the pH in the optimal stability range of 4-5. A citrate or phosphate buffer can be effective. [5][6]Citrate buffers are particularly suitable for acidic pH ranges. [5] 2. Storage Conditions: Store the compound as a solid in a desiccator if possible. If in solution, use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Keep the solution refrigerated or frozen.
-
Experimental Protocols for Monitoring Hydrolysis
To ensure the integrity of your sample, it is essential to have reliable analytical methods to detect and quantify any potential hydrolysis.
Protocol 1: HPLC Analysis of Methyl 4-butylbenzoate and 4-butylbenzoic Acid
This protocol is adapted from established methods for the analysis of benzoic acid derivatives. [7][8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer at pH 4.4) in a 35:65 (v/v) ratio. [9]* Flow Rate: 1.0 mL/min.
-
Detection: UV at 233 nm. [8]* Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation:
-
Accurately weigh a sample of the material to be tested.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Expected Retention Times: Methyl 4-butylbenzoate will have a longer retention time than the more polar 4-butylbenzoic acid.
Protocol 2: GC-MS Analysis
This method is suitable for detecting both the ester and its hydrolysis products. Derivatization of the carboxylic acid to its methyl ester may be necessary for better chromatographic performance. [10][11]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-300 amu.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
For the detection of 4-butylbenzoic acid, derivatization to its methyl ester using a reagent like (trimethylsilyl)diazomethane or BF₃/methanol is recommended to improve volatility and peak shape.
-
Protocol 3: ¹H NMR Spectroscopy for Monitoring Hydrolysis
NMR spectroscopy can be used to monitor the progress of hydrolysis in real-time or to quantify the composition of a sample. [12]
-
Solvent: A deuterated solvent in which both the ester and the acid are soluble, such as CDCl₃ or DMSO-d₆.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of a pure sample of Methyl 4-butylbenzoate to identify the characteristic chemical shifts.
-
The methyl ester protons (-OCH₃) will appear as a singlet around 3.9 ppm.
-
The aromatic protons will appear in the range of 7.2-8.0 ppm.
-
The protons of the butyl group will appear upfield (approx. 0.9-2.7 ppm).
-
-
Acquire a spectrum of the sample suspected of hydrolysis.
-
The appearance of a new broad singlet in the downfield region (typically >10 ppm) is indicative of the carboxylic acid proton of 4-butylbenzoic acid. The disappearance of the methyl ester singlet at ~3.9 ppm and the appearance of a methanol singlet (around 3.4 ppm) would also indicate hydrolysis.
-
The relative integrals of the methyl ester peak and a characteristic peak of the 4-butylbenzoic acid can be used to determine the molar ratio of the two compounds.
-
References
-
Medeiros, M. D., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 535-545. Available from: [Link]
-
Behera, P. K., et al. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71, 103-104. Available from: [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Available from: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
Wang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8864938. Available from: [Link]
-
Nummert, V., et al. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Central European Journal of Chemistry, 7(3), 361-374. Available from: [Link]
-
ResearchGate. (2023). Would it be effective to use a buffer (such as citrate/phosphate buffer) to stabilize the pH during a plant-scale lactic fermentation, for probiotic? Available from: [Link]
-
Carpenter, J. F., et al. (1997). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Research, 14(8), 969-976. Available from: [Link]
-
Radebe, N., et al. (2020). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 25(21), 5122. Available from: [Link]
-
US Environmental Protection Agency. (1998). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available from: [Link]
-
Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available from: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available from: [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Available from: [Link]
-
Nummert, V., & Piirsalu, M. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (12), 2538-2544. Available from: [Link]
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Available from: [Link]
-
ResearchGate. (2016). Steric and Stereoelectronic Effects in Organic Chemistry. Available from: [Link]
-
ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available from: [Link]
-
Al-Absi, R. S., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 28(2), 23-34. Available from: [Link]
-
ResearchGate. (2018). Mechanisms of ester hydrolysis under acid or base catalysis. Available from: [Link]
-
ResearchGate. (2006). Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. Available from: [Link]
-
Giske, J., et al. (2021). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Metabolites, 11(7), 428. Available from: [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Available from: [Link]
-
Saad, B., et al. (2005). Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography. Journal of Chromatography A, 1073(1-2), 393-397. Available from: [Link]
-
Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available from: [Link]
-
Restek. (2021). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Available from: [Link]
-
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Available from: [Link]
-
Urbańczyk, M., et al. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 92(15), 10318-10326. Available from: [Link]
-
ResearchGate. (2018). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Available from: [Link]
-
Chapman, N. B., & Shorter, J. (1961). Effect of unsaturated substituents on the hydrolysis of esters. Journal of the Chemical Society, 1828-1835. Available from: [Link]
-
Ha, E., et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Journal of Pharmaceutical Sciences, 101(7), 2269-2283. Available from: [Link]
-
Nummert, V., et al. (2003). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry, 16(5), 344-352. Available from: [Link]
-
Mueller, B. L., & Phillips, D. L. (2001). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Journal of Chemical Education, 78(10), 1381. Available from: [Link]
-
ResearchGate. (2012). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. Available from: [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy [oarjpublication.com]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.ust.edu [journals.ust.edu]
- 9. Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of Methyl 4-butylbenzoate
Troubleshooting Guide to Minimize Byproduct Formation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the synthesis of Methyl 4-butylbenzoate. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown after adding the sulfuric acid catalyst. What causes this and how can I prevent it?
A1: A dark brown or black coloration upon addition of a strong acid catalyst like sulfuric acid is often indicative of charring or decomposition of the starting material, 4-butylbenzoic acid, or the methanol solvent. This is typically caused by using a concentration of sulfuric acid that is too high or by adding it too quickly, leading to localized overheating.
-
Preventative Measures:
-
Reduce the concentration of the sulfuric acid catalyst. A catalytic amount, typically 1-3 mol%, is sufficient.
-
Add the catalyst dropwise while cooling the reaction mixture in an ice bath to dissipate the heat generated from the exothermic reaction.
-
Ensure your starting materials are pure and free of any contaminants that might be more susceptible to acid-catalyzed decomposition.
-
Q2: I have a significant amount of unreacted 4-butylbenzoic acid remaining even after a prolonged reaction time. What are the likely causes?
A2: Incomplete conversion of the starting carboxylic acid is a common issue in Fischer esterification. Several factors can contribute to this problem:
-
Insufficient Catalyst: The catalytic amount of acid may be too low to effectively protonate the carbonyl group of the carboxylic acid, which is a key step in the reaction mechanism.
-
Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid and alcohol, shifting the equilibrium to the reactant side. Ensure all glassware is thoroughly dried and use anhydrous methanol.
-
Suboptimal Temperature: The reaction may not have been heated to a sufficient temperature to drive the equilibrium towards the product side. Refluxing the reaction mixture is a standard procedure.
Q3: My final product is contaminated with a significant amount of a byproduct with a similar retention time in chromatography. What could this be and how do I get rid of it?
A3: A common byproduct in the synthesis of Methyl 4-butylbenzoate is the formation of an ether, specifically dibutyl ether, from the dehydration of butanol if it is present as an impurity or formed as a byproduct. Another possibility is the self-condensation of methanol to form dimethyl ether, although this is less likely under typical Fischer esterification conditions.
-
Identification and Removal:
-
Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the byproduct.
-
Purification via column chromatography with a carefully selected solvent system is often effective in separating the desired ester from ether byproducts.
-
Troubleshooting Common Byproducts
| Byproduct | Formation Mechanism | Prevention & Mitigation |
| Dibutyl Ether | Acid-catalyzed dehydration of butanol (if present as an impurity). | Use highly pure starting materials. |
| Dimethyl Ether | Acid-catalyzed dehydration of methanol. | Control reaction temperature; this is more prevalent at higher temperatures. |
| Unreacted 4-butylbenzoic acid | Incomplete reaction due to equilibrium, insufficient catalyst, or presence of water. | Use an excess of methanol, ensure anhydrous conditions, and use an adequate amount of catalyst. |
| Polymeric materials | Charring/decomposition of starting materials due to excessive heat or catalyst concentration. | Add catalyst slowly and with cooling; maintain a controlled reflux temperature. |
Experimental Protocol: Minimizing Byproducts in Methyl 4-butylbenzoate Synthesis
This protocol details the Fischer esterification of 4-butylbenzoic acid with methanol, optimized to minimize byproduct formation.
Materials:
-
4-butylbenzoic acid (1 equivalent)
-
Anhydrous methanol (10 equivalents)
-
Concentrated sulfuric acid (98%, 0.02 equivalents)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry 250 mL round-bottom flask, add 4-butylbenzoic acid.
-
Add anhydrous methanol to the flask.
-
Place the flask in an ice bath and stir the mixture.
-
-
Catalyst Addition:
-
Slowly add concentrated sulfuric acid dropwise to the cooled and stirring mixture.
-
-
Reflux:
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add dichloromethane to dilute the mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Repeat until no more gas evolves.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-butylbenzoate.
-
Visualizing the Workflow
Caption: Optimized workflow for the synthesis of Methyl 4-butylbenzoate.
Reaction Mechanism and Byproduct Formation
Caption: Fischer esterification mechanism and a common byproduct pathway.
References
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Esterification. LibreTexts Chemistry. [Link]
-
Byproducts in Esterification Reactions. Journal of Organic Chemistry. (Please note that a specific article link would require a more targeted search for this exact synthesis, but the journal is a primary source for such information). [Link]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-Butylbenzoate Esterification
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-butylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of a pure product.
Understanding the Fischer Esterification of 4-Butylbenzoic Acid
The synthesis of methyl 4-butylbenzoate from 4-butylbenzoic acid and methanol is a classic example of a Fischer esterification. This is an acid-catalyzed equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2][3] Because the reaction is reversible, optimizing the conditions to favor product formation is crucial for achieving a high yield.[3][4][5]
The overall reaction is as follows:
4-Butylbenzoic Acid + Methanol ⇌ Methyl 4-butylbenzoate + Water
This guide will address common challenges encountered during this synthesis and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the synthesis of methyl 4-butylbenzoate.
Q1: Why is an acid catalyst necessary for this reaction?
An acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to increase the rate of the reaction.[2][6][7] The catalyst works by protonating the carbonyl oxygen of the 4-butylbenzoic acid.[2][6][8] This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the methanol.[2][7][8] Without a catalyst, the reaction would proceed at a very slow rate.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in Fischer esterification are most often due to the reversible nature of the reaction.[1][3][4] The equilibrium may not be sufficiently shifted towards the product side.[5] To drive the reaction to completion, you can:
-
Use a large excess of one reactant: Typically, methanol is used in large excess as it can also serve as the solvent.[2][6] This shifts the equilibrium to the right according to Le Châtelier's principle.[4] Using a 10-fold excess of alcohol can significantly increase the ester yield.[6]
-
Remove water as it is formed: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials.[4][6][7] Water can be removed by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[6][7]
Q3: What is the purpose of the sodium bicarbonate wash during the work-up?
The sodium bicarbonate (NaHCO₃) wash is a crucial step to neutralize any remaining acid catalyst and unreacted 4-butylbenzoic acid.[9][10] 4-butylbenzoic acid is acidic and will react with the basic sodium bicarbonate to form a water-soluble sodium salt, which can then be easily separated from the organic layer containing your ester. This step is vital for the purification of the final product.[9]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[11][12] By spotting the reaction mixture on a TLC plate alongside the starting material (4-butylbenzoic acid), you can visualize the disappearance of the starting material and the appearance of the product, methyl 4-butylbenzoate.[11] The ester is less polar than the carboxylic acid, so it will have a higher Rf value on the TLC plate.[12]
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during your experiment.
Issue 1: Low or No Product Formation
If you are experiencing low or no formation of methyl 4-butylbenzoate, consider the following potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst | The acid catalyst is crucial for the reaction to proceed at a reasonable rate. | Ensure you have added a catalytic amount of a strong acid like H₂SO₄ or TsOH.[6][7] For a small-scale reaction, a few drops of concentrated acid are typically sufficient.[13] |
| Presence of Water in Starting Materials | If your 4-butylbenzoic acid or methanol contains water, it can inhibit the reaction by shifting the equilibrium to the left. | Use anhydrous methanol and ensure your 4-butylbenzoic acid is thoroughly dry.[14] |
| Inadequate Reaction Time or Temperature | Fischer esterification is a relatively slow reaction.[4] The reaction may not have reached equilibrium if the time is too short or the temperature is too low. | Reflux the reaction mixture for at least 1-2 hours.[9][15] The reaction temperature should be at the boiling point of methanol (around 65 °C).[9] |
| Inefficient Mixing | If the reaction mixture is not adequately stirred, the reactants may not come into sufficient contact. | Use a magnetic stirrer to ensure the reaction mixture is homogeneous throughout the reaction time. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Issue 2: Impure Product After Work-up
If your isolated methyl 4-butylbenzoate is impure, as indicated by analytical techniques like NMR or IR spectroscopy, consider these points:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Neutralization | If unreacted 4-butylbenzoic acid is not completely removed, it will contaminate your product. | Ensure a thorough wash with a saturated sodium bicarbonate solution.[9] Check the pH of the aqueous layer to ensure it is basic. Repeat the wash if necessary. |
| Insufficient Washing | Residual salts or other water-soluble impurities may be present if the organic layer is not washed properly. | After the bicarbonate wash, wash the organic layer with water and then with a saturated sodium chloride (brine) solution to help break up any emulsions and remove dissolved water.[9] |
| Incomplete Drying | The presence of water in the final product can be an issue. | Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.[9] |
| Side Reactions | While Fischer esterification of benzoic acids generally has minimal side reactions, prolonged heating at very high temperatures could potentially lead to decomposition.[15] | Adhere to the recommended reaction temperature (refluxing methanol) and time.[9] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-butylbenzoate
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-butylbenzoic acid.
-
Add a large excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) with constant stirring.
-
Allow the reaction to proceed for 1-3 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
Protocol 2: Work-up and Purification
-
Remove the excess methanol from the reaction mixture using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate.[9] Repeat this wash until no more gas evolution (CO₂) is observed.
-
Wash the organic layer with water, followed by a wash with saturated sodium chloride (brine) solution.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl 4-butylbenzoate.
-
If further purification is required, the product can be purified by distillation.
Reaction Mechanism and Work-up Flowchart
Caption: Overview of the Fischer esterification mechanism and subsequent work-up.
References
-
BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Cap, A. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Adam Cap. Retrieved from [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Mechanism. (2012, April 10). Fischer Esterification 004 [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
Chegg.com. (2020, April 8). Solved Calculate the theoretical yield and percent yield. Retrieved from [Link]
-
NIH. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Davis, H. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis of the reaction mixture during the esterification of the.... Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). 29. The Fischer Esterification. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ACS Publications. (n.d.). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, February 7). Methyl benzoate synthesis. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. 相关内容暂不可用 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. community.wvu.edu [community.wvu.edu]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
Validation & Comparative
A Comparative Guide to Methyl 4-butylbenzoate and Methyl 4-tert-butylbenzoate as UV Filter Intermediates
Introduction: The Critical Role of Intermediates in UV Filter Efficacy
The relentless pursuit of effective and photostable UV filters is a cornerstone of dermatological and materials science research. Organic UV filters, the workhorses of modern sunscreens, are complex molecules whose performance is intricately linked to their chemical architecture. This guide delves into the nuanced yet critical role of intermediates in the synthesis of these vital compounds, focusing on a comparative analysis of Methyl 4-butylbenzoate and its isomer, Methyl 4-tert-butylbenzoate.
While both molecules share the same molecular formula, the structural difference between the linear n-butyl group and the bulky tertiary-butyl group can have a profound impact on the synthesis, physicochemical properties, and ultimately, the performance of the final UV-absorbing compound. Methyl 4-tert-butylbenzoate is a well-established precursor to one of the most important UVA filters, avobenzone (Butyl Methoxydibenzoylmethane)[1][2]. This guide will provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two intermediates, supported by experimental protocols and an analysis of their structure-property relationships, to inform the rational design of next-generation photoprotective agents.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the alkyl substituent at the C4 position of the benzene ring gives rise to distinct physical properties for Methyl 4-butylbenzoate and Methyl 4-tert-butylbenzoate. These properties can influence their handling, solubility in reaction media, and formulation characteristics of the final UV filter.
| Property | Methyl 4-butylbenzoate (n-butyl) | Methyl 4-tert-butylbenzoate (tert-butyl) |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol [3] | 192.25 g/mol [4] |
| CAS Number | 20651-69-8[3] | 26537-19-9[4] |
| Appearance | Colorless liquid | Clear, colorless liquid[4] |
| Boiling Point | Not readily available | 122-124 °C at 9 mmHg[4][5] |
| Density | Not readily available | 0.995 g/mL at 25 °C[4][5] |
| Refractive Index | Not readily available | n20/D 1.51[4][6] |
The bulky tert-butyl group in Methyl 4-tert-butylbenzoate is known to enhance solubility and stability in various organic solvents, a property that can be advantageous in both synthesis and formulation[7].
Synthesis of Intermediates: A Mechanistic Perspective
Both Methyl 4-butylbenzoate and Methyl 4-tert-butylbenzoate can be synthesized via the Fischer esterification of their corresponding carboxylic acids, 4-butylbenzoic acid and 4-tert-butylbenzoic acid, with methanol in the presence of an acid catalyst.
Caption: Synthesis of Avobenzone via Claisen condensation.
The steric hindrance of the tert-butyl group is a critical factor to consider in this reaction. While it is an ortho-para director in electrophilic aromatic substitution, its bulkiness can sterically hinder reactions at the ortho position.[8] In the context of the Claisen condensation, the para-position of the tert-butyl group relative to the ester functionality means it does not directly impede the reaction at the carbonyl group. However, its influence on the electronic properties of the aromatic ring can affect reaction kinetics.
Hypothesized Impact on Final UV Filter Performance
The substitution of the tert-butyl group with an n-butyl group in the avobenzone structure could lead to several performance differences:
-
Solubility and Formulation: The bulky tert-butyl group generally increases solubility in organic solvents and cosmetic emollients. An n-butyl derivative might exhibit different solubility characteristics, which would require reformulation of the final sunscreen product.
-
Photostability: Avobenzone is notoriously photolabile, undergoing keto-enol tautomerism and subsequent degradation upon UV exposure.[1][2] The electronic and steric effects of the alkyl group can influence the stability of the excited state. The electron-donating nature of the tert-butyl group may play a role in the photochemistry of the final molecule. A comparative study would be necessary to determine if an n-butyl substituent would enhance or diminish photostability.
-
UV Absorption Spectrum: The core chromophore of avobenzone is the dibenzoylmethane moiety. While the alkyl substituent is not directly part of the chromophore, its electronic influence (inductive and hyperconjugative effects) could cause a slight shift (either bathochromic or hypsochromic) in the wavelength of maximum absorption (λmax) and affect the molar absorptivity.
Experimental Protocols for a Head-to-Head Comparison
To empirically determine the superior intermediate, a series of experiments should be conducted. The following protocols provide a framework for such a comparative study.
Synthesis of Methyl 4-butylbenzoate and Methyl 4-tert-butylbenzoate
Objective: To synthesize both intermediates for subsequent experiments.
Materials:
-
4-butylbenzoic acid or 4-tert-butylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve the respective benzoic acid derivative in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the ester into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
UV-Vis Spectroscopic Analysis
Objective: To determine and compare the UV absorption properties of the two intermediates.
Materials:
-
Synthesized Methyl 4-butylbenzoate and Methyl 4-tert-butylbenzoate
-
Spectroscopic grade solvent (e.g., ethanol or cyclohexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of known concentrations for each ester in the chosen solvent.
-
Prepare a series of dilutions from the stock solutions.
-
Record the UV-Vis absorption spectrum for each dilution from 200 to 400 nm.
-
Determine the λmax for each compound.
-
Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at the λmax.
Comparative Photostability Assessment
Objective: To evaluate the photostability of the two intermediates upon UV irradiation.
Materials:
-
Solutions of each ester of known concentration
-
UV lamp with a known spectral output and intensity
-
HPLC system with a suitable column and detector
-
Quartz tubes
Procedure:
-
Place a solution of each ester in a quartz tube.
-
Irradiate the samples with the UV lamp for a defined period.
-
At regular intervals, withdraw an aliquot from each sample.
-
Analyze the concentration of the remaining ester in each aliquot using HPLC.
-
Plot the concentration of the ester as a function of irradiation time to determine the degradation kinetics.
Caption: Proposed experimental workflow for a comprehensive comparison.
Discussion and Future Perspectives
The selection of an intermediate in the synthesis of a UV filter is a critical decision with far-reaching implications for the final product's efficacy and stability. Methyl 4-tert-butylbenzoate is the industry standard for avobenzone production, and its bulky tert-butyl group likely contributes to favorable solubility and stability profiles.
While a direct comparative study is lacking in the current literature, a systematic investigation following the protocols outlined above would provide invaluable data. The hypothesis is that while Methyl 4-butylbenzoate may be a viable intermediate, the resulting n-butyl avobenzone derivative would likely exhibit different solubility and may have altered photostability due to the change in steric and electronic environment around the chromophore.
Future research should focus on not only the direct comparison proposed here but also on the synthesis and evaluation of a wider range of alkylbenzoate intermediates. Understanding these structure-activity relationships will empower researchers to fine-tune the properties of UV filters, leading to the development of more robust, effective, and safer photoprotective agents.
References
-
Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88630, Benzoic acid, 4-butyl-, methyl ester. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate, 26537-19-9. Retrieved from [Link]
- Ragno, A., Baldisserotto, A., Antonini, L., Sabatino, M., Sapienza, F., Baldini, E., Buzzi, R., Vertuani, S., & Manfredini, S. (2021). Expert Systems for Predicting the Bioavailability of Sun Filters in Cosmetic Products, Software vs. Expert Formulator: The Benzophenone-3 Case. Cosmetics, 8(4), 105.
- Royal Society of Chemistry. (2014). Photochemistry of aromatic compounds. In Photochemistry (Vol. 42).
- Google Patents. (n.d.). CN104876814B - Synthetic method of avobenzone.
- Carvalho, P. G., et al. (2022). A comparative review of natural and synthetic UV filters: Gadusol and benzophenone-3 as representative examples. Science of The Total Environment, 849, 157827.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8698, Butyl Benzoate. Retrieved from [Link]
- Singh, P., & Nautiyal, O. H. (2012). Synthesis and Characterization of Parsol-1789 by using p-Toluene Sulphonic Acid as Catalyst. Asian Journal of Research in Chemistry, 5(5), 635-638.
-
Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Retrieved from [Link]
-
Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Retrieved from [Link]
- Mturi, G. J., & Martincigh, B. S. (2008). Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 410-420.
- Lorente, E., et al. (2020). Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. Cosmetics, 7(3), 56.
- He, Y., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Molecules, 25(21), 5039.
- Isaac, R. C., et al. (2008). Evaluation of the photostability of different UV filter combinations in a sunscreen. International journal of pharmaceutics, 353(1-2), 158-164.
-
Cheméo. (n.d.). Chemical Properties of 4-Butylbenzoic acid (CAS 20651-71-2). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Synthesis and Characterisation of Novel Composite Sunscreens Containing both Avobenzone and Octocrylene M. Retrieved from [Link]
-
Master Organic Chemistry. (2011, November 10). Don't Be Futyl, Learn The Butyls. Retrieved from [Link]
- Smaoui, S., et al. (2024). A Survey of UV Filters Used in Sunscreen Cosmetics. Cosmetics, 11(2), 48.
- Jesus, A., et al. (2023).
- Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o821.
-
A.A.K. & All, Inc. (n.d.). 4-butylbenzoic acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-butyl-, methyl ester | C12H16O2 | CID 88630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 5. Methyl 4-tert-butylbenzoate 99 26537-19-9 [sigmaaldrich.com]
- 6. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Guide to the Cross-Validation of GC-MS and NMR Data for the Analysis of Methyl 4-butylbenzoate
In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification and precise quantification of molecular entities are paramount. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of Methyl 4-butylbenzoate. We will delve into the causality behind experimental choices, present detailed protocols, and establish a framework for the cross-validation of data to ensure the highest degree of scientific integrity.
The Analytical Imperative: Why Cross-Validation Matters
In a regulated environment, reliance on a single analytical technique, no matter how powerful, can introduce an element of uncertainty. Cross-validation, the process of corroborating results from two or more orthogonal (different and independent) methods, provides a robust and self-validating system.[1] For a compound like Methyl 4-butylbenzoate, which finds applications in various research and development sectors, ensuring its identity, purity, and concentration is not merely a matter of good practice but a foundational requirement for reliable scientific outcomes. By leveraging the complementary strengths of a separation-based technique (GC-MS) and a structure-elucidating spectroscopic method (NMR), we can achieve a holistic and highly trustworthy analytical profile.
Unveiling the Molecule: An Introduction to Methyl 4-butylbenzoate
Methyl 4-butylbenzoate is an aromatic ester with the molecular formula C₁₂H₁₆O₂. Its structure consists of a benzene ring substituted with a butyl group at the para position relative to a methyl ester group. This seemingly simple molecule presents a valuable case study for demonstrating the synergistic power of GC-MS and NMR.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Structure | Aromatic Ester |
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse
GC-MS is a hybrid technique that marries the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2] The fundamental principle involves vaporizing a sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a capillary column.[3] The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint.[4]
Experimental Protocol: GC-MS Analysis of Methyl 4-butylbenzoate
This protocol is designed to achieve optimal separation and clear fragmentation for the unambiguous identification of Methyl 4-butylbenzoate.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 4-butylbenzoate sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
If quantitative analysis is required, prepare a series of calibration standards of known concentrations.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: m/z 40-400.
-
Transfer Line Temperature: 280°C.
Causality Behind the Choices:
-
The HP-5ms column is chosen for its versatility and excellent performance with a wide range of semi-volatile organic compounds, including aromatic esters.
-
The oven temperature program is designed to ensure good separation from potential impurities and to elute Methyl 4-butylbenzoate as a sharp, symmetrical peak.
-
Electron Ionization at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.[4]
Expected GC-MS Data for Methyl 4-butylbenzoate
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 10-12 minutes (dependent on the specific system) |
| Molecular Ion (M⁺) | m/z 192 |
| Key Fragment Ions | m/z 177, 149, 135, 119, 91 |
Interpretation of the Mass Spectrum: The fragmentation pattern of Methyl 4-butylbenzoate is predictable based on the stability of the resulting carbocations. The molecular ion at m/z 192 confirms the molecular weight. Key fragmentation pathways include:
-
Loss of a methyl radical (-CH₃) from the ester group, resulting in a fragment at m/z 177.
-
Loss of a propyl radical (-C₃H₇) from the butyl chain, leading to a fragment at m/z 149.
-
McLafferty rearrangement , a characteristic fragmentation of esters, can lead to a fragment at m/z 136.
-
Loss of the butoxy group (-OC₄H₉) resulting in the benzoyl cation at m/z 105.
-
Formation of the tropylium ion at m/z 91, a common fragment for alkylbenzenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure.[6] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in a magnetic field and can be excited by radiofrequency pulses. The resulting signals provide detailed information about the chemical environment of each nucleus, including connectivity and spatial relationships.
Experimental Protocol: ¹H and ¹³C NMR of Methyl 4-butylbenzoate
This protocol is designed for the acquisition of high-resolution spectra suitable for both qualitative and quantitative analysis.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Methyl 4-butylbenzoate sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
For quantitative NMR (qNMR), a certified internal standard of known concentration (e.g., maleic acid) must be accurately weighed and added to the sample.[7]
2. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent).
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (a standard 30-degree pulse).
-
Number of Scans: 16.
-
Relaxation Delay (D1): 5 seconds (crucial for quantitative accuracy).
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (a standard 30-degree pulse with proton decoupling).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds.
-
Causality Behind the Choices:
-
CDCl₃ is a common, relatively inert solvent that provides good solubility for a wide range of organic compounds.
-
A 400 MHz spectrometer provides sufficient resolution to distinguish the different proton and carbon environments in Methyl 4-butylbenzoate.
-
A long relaxation delay (D1) in ¹H NMR is essential for accurate integration in quantitative analysis, ensuring that all protons have fully relaxed back to their equilibrium state before the next pulse.[8]
Expected NMR Data for Methyl 4-butylbenzoate
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic (protons ortho to ester) |
| ~7.25 | Doublet | 2H | Aromatic (protons ortho to butyl) |
| ~3.90 | Singlet | 3H | Methoxy (-OCH₃) |
| ~2.65 | Triplet | 2H | Methylene (-CH₂-Ar) |
| ~1.60 | Multiplet | 2H | Methylene (-CH₂-CH₂-Ar) |
| ~1.35 | Multiplet | 2H | Methylene (-CH₂-CH₃) |
| ~0.95 | Triplet | 3H | Methyl (-CH₃) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | Carbonyl (C=O) |
| ~148.0 | Aromatic (C-butyl) |
| ~129.5 | Aromatic (CH ortho to ester) |
| ~128.5 | Aromatic (CH ortho to butyl) |
| ~127.5 | Aromatic (C-ester) |
| ~52.0 | Methoxy (-OCH₃) |
| ~35.5 | Methylene (-CH₂-Ar) |
| ~33.0 | Methylene (-CH₂-CH₂-Ar) |
| ~22.0 | Methylene (-CH₂-CH₃) |
| ~14.0 | Methyl (-CH₃) |
The Synergy of Cross-Validation: A Step-by-Step Workflow
The true power of this dual-technique approach lies in the cross-validation of the data, ensuring a self-consistent and highly reliable characterization of Methyl 4-butylbenzoate.
Step 1: Qualitative Cross-Validation (Identity Confirmation)
-
From GC-MS: The molecular ion at m/z 192 confirms the molecular weight of C₁₂H₁₆O₂. The fragmentation pattern is consistent with the proposed structure of Methyl 4-butylbenzoate.
-
From NMR: The ¹H and ¹³C NMR spectra provide a detailed map of the molecule. The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum all align perfectly with the structure of Methyl 4-butylbenzoate.
-
The Verdict: The structural information from NMR unequivocally confirms the identity of the compound whose molecular weight was determined by GC-MS.
Step 2: Quantitative Cross-Validation (Purity and Assay)
-
From GC-MS: The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all peaks. For a more accurate assay, a calibration curve can be generated using standards of known concentration.
-
From qNMR: By comparing the integral of a specific proton signal of Methyl 4-butylbenzoate (e.g., the methoxy singlet) to the integral of a known amount of an internal standard, the absolute concentration or purity of the sample can be calculated with high accuracy.[7]
-
The Verdict: The purity value obtained from GC peak area percentage should be in close agreement with the purity determined by qNMR. Any significant discrepancy would warrant an investigation into potential co-eluting impurities in GC or the presence of NMR-silent impurities.
Conclusion: A Framework for Analytical Confidence
The cross-validation of GC-MS and NMR data provides a robust, scientifically sound, and defensible approach to the characterization of Methyl 4-butylbenzoate. GC-MS offers excellent separation and sensitive detection, providing crucial information on purity and molecular weight. NMR delivers an unambiguous structural confirmation and a highly accurate means of quantification. Together, they form a self-validating system that leaves little room for analytical uncertainty. This guide has laid out not just the "how" but the "why" behind the experimental choices, providing a framework that can be adapted for the rigorous analysis of a wide range of chemical entities in research and development. Adherence to these principles, grounded in the guidelines of authorities like the ICH, ensures the generation of data that is not only accurate but also trustworthy and reliable.[9]
References
-
Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes. Retrieved from [Link]
-
LCGC International. (2015, July 7). Fundamentals of GC–MS Ionisation Techniques. Retrieved from [Link]
-
NIST. (n.d.). Methyl 4-tert-butylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
- Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o821.
-
Scikit-learn. (n.d.). 3.1. Cross-validation: evaluating estimator performance. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-validation (statistics). Retrieved from [Link]
- Wu, S. (2011, April 14). 1D and 2D NMR Experiment Methods. Emory University.
- Zhang, Y., et al. (2017). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry, 89(14), 7484-7491.
Sources
- 1. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 2. Gas chromatography mass spectrometry basic principles | Agilent [agilent.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 6. emerypharma.com [emerypharma.com]
- 7. emerypharma.com [emerypharma.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Validating the Purity of Methyl 4-butylbenzoate: Titration vs. Chromatographic Techniques
In the landscape of pharmaceutical research and drug development, the rigorous validation of raw material purity is a cornerstone of quality control. For an aromatic ester like Methyl 4-butylbenzoate, which serves as a critical intermediate in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth comparison of classical and modern analytical techniques for this purpose: the time-tested method of saponification titration against the precision of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles, provide actionable experimental protocols, and present a data-driven comparison to guide researchers in selecting the most appropriate method for their needs.
The Principle of Purity Determination: From Classical Chemistry to Modern Instrumentation
The purity of an ester is fundamentally a measure of the mole fraction of the ester in a given sample. The analytical challenge lies in accurately and selectively quantifying this ester in the potential presence of impurities such as unreacted starting materials (4-butylbenzoic acid and methanol), side-products, or residual solvents.
Saponification Titration: This classic wet chemistry technique relies on the hydrolysis of the ester using a strong base, a reaction known as saponification.[1] For Methyl 4-butylbenzoate, the reaction with a known excess of potassium hydroxide (KOH) proceeds as follows:
C₁₂H₁₆O₂ + KOH → C₁₁H₁₃KO₂ + CH₃OH (Methyl 4-butylbenzoate + Potassium Hydroxide → Potassium 4-butylbenzoate + Methanol)
The key to this method is the use of a back titration.[2] A precisely measured excess of alcoholic KOH is added to the sample and heated to drive the saponification to completion. The unreacted KOH is then titrated with a standardized acid, such as hydrochloric acid (HCl). A parallel "blank" titration, without the ester sample, is also performed. The difference in the volume of titrant consumed between the blank and the sample corresponds to the amount of KOH that reacted with the ester, from which the purity can be calculated.[3]
Gas Chromatography (GC): This powerful separation technique is ideal for volatile and thermally stable compounds like Methyl 4-butylbenzoate.[4] A small amount of the sample is injected into a heated port, where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a long, thin capillary column.[5] The separation is based on the differential partitioning of the sample components between the stationary phase (a coating on the column wall) and the mobile gas phase.[6] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. A detector, commonly a Flame Ionization Detector (FID), at the end of the column generates a signal proportional to the amount of each component, resulting in a chromatogram where each peak represents a different compound.[5] Purity is determined by the relative area of the Methyl 4-butylbenzoate peak to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC): HPLC is another separation technique, but it is suited for a wider range of compounds, including those that are non-volatile or thermally unstable.[7] Instead of a gas, a liquid mobile phase carries the sample through a column packed with a stationary phase under high pressure. For an aromatic ester like Methyl 4-butylbenzoate, a common approach is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol and water).[8][9] Separation occurs based on the differential partitioning of the analytes between the two phases. A detector, typically a UV-Vis detector that can monitor the absorbance of the aromatic ring, quantifies the components as they elute from the column.[10] Similar to GC, purity is calculated from the relative peak areas.
Experimental Protocols
Protocol 1: Purity Determination by Saponification Titration
This protocol is a self-validating system because the standardization of the titrant and the use of a blank titration inherently account for systematic errors.
Materials:
-
Methyl 4-butylbenzoate sample
-
0.5 M Ethanolic Potassium Hydroxide (KOH) solution, standardized
-
0.5 M Hydrochloric Acid (HCl) solution, standardized
-
Phenolphthalein indicator solution (1% in ethanol)
-
Ethanol (95%)
-
Reflux apparatus (round-bottom flask and condenser)
-
Buret (50 mL, Class A)
-
Pipettes (25 mL, Class A)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.5-2.0 g of the Methyl 4-butylbenzoate sample into a 250 mL round-bottom flask.
-
Saponification: Using a volumetric pipette, add 25.00 mL of the standardized 0.5 M ethanolic KOH solution to the flask. Add a few boiling chips.
-
Reflux: Attach the condenser and reflux the mixture gently on a heating mantle or water bath for 1 hour to ensure complete saponification.
-
Cooling: Allow the flask to cool to room temperature. Rinse the condenser with a small amount of distilled water, collecting the rinsings in the flask.
-
Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears. Record the volume of HCl used (V_sample).
-
Blank Titration: Perform a blank determination by following steps 2-5, but without adding the Methyl 4-butylbenzoate sample. Record the volume of HCl used for the blank (V_blank).[11]
-
Calculation:
-
Moles of KOH reacted = (V_blank - V_sample) in Liters × Molarity of HCl
-
Mass of Methyl 4-butylbenzoate = Moles of KOH reacted × Molar Mass of Methyl 4-butylbenzoate (192.25 g/mol )
-
Purity (%) = (Mass of Methyl 4-butylbenzoate / Initial Mass of Sample) × 100
-
Caption: Workflow for purity determination via saponification titration.
Protocol 2: Purity Determination by Gas Chromatography (GC-FID)
Materials & Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Methyl 4-butylbenzoate sample
-
High-purity solvent (e.g., Acetone or Dichloromethane)
-
Autosampler vials
GC Conditions:
-
Carrier Gas: Helium or Nitrogen, constant flow rate (e.g., 1 mL/min)[12]
-
Injector Temperature: 250 °C[12]
-
Detector Temperature: 280 °C[6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution by dissolving an accurately weighed amount of a high-purity Methyl 4-butylbenzoate reference standard in the chosen solvent to a concentration of ~1 mg/mL. Prepare the sample solution similarly by dissolving the test sample to the same approximate concentration.
-
Instrument Setup: Equilibrate the GC system with the specified conditions.
-
Analysis: Inject the sample solution. The system will generate a chromatogram.
-
Calculation: Purity is typically calculated using the area percent method, assuming the response factor of the impurities is the same as the main component.
-
Purity (%) = (Area of Methyl 4-butylbenzoate peak / Total Area of all peaks) × 100
-
Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
Materials & Instrumentation:
-
HPLC system with a UV-Vis Detector
-
Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
Methyl 4-butylbenzoate sample
-
HPLC-grade Methanol[8]
-
HPLC-grade Water
-
Autosampler vials
HPLC Conditions:
-
Mobile Phase: Methanol/Water (e.g., 80:20 v/v)[13]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30 °C[8]
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution by dissolving an accurately weighed amount of a high-purity Methyl 4-butylbenzoate reference standard in the mobile phase to a concentration of ~0.1 mg/mL. Prepare the sample solution similarly.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity using the area percent method.
-
Purity (%) = (Area of Methyl 4-butylbenzoate peak / Total Area of all peaks) × 100
-
Comparative Analysis
The choice of analytical method is a trade-off between several factors. Below is a comparative summary and hypothetical data to illustrate the performance of each technique.
| Parameter | Saponification Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Chemical Reaction (Hydrolysis) | Physical Separation (Volatility) | Physical Separation (Polarity) |
| Specificity | Moderate; susceptible to interference from acidic or basic impurities.[14] | High; excellent separation of volatile impurities.[15] | High; excellent separation of non-volatile impurities.[7] |
| Sensitivity | Low (mg range) | High (ng to pg range) | High (ng to pg range)[16] |
| Precision | Good (RSD < 2%) | Excellent (RSD < 1%)[5] | Excellent (RSD < 1%)[17] |
| Analysis Time | Long (~2 hours per sample) | Fast (~15-20 minutes per sample)[18] | Moderate (~10-30 minutes per sample)[19] |
| Cost | Low (glassware & reagents) | High (instrument purchase & maintenance, gases)[18] | High (instrument purchase & maintenance, solvents)[19] |
| Expertise | Basic wet chemistry skills | Specialized operator training | Specialized operator training |
Hypothetical Experimental Data
A single batch of Methyl 4-butylbenzoate was analyzed in triplicate by each method.
Table 1: Purity of Methyl 4-butylbenzoate (%)
| Replicate | Titration | GC-FID | HPLC-UV |
| 1 | 99.21 | 99.65 | 99.72 |
| 2 | 98.85 | 99.68 | 99.70 |
| 3 | 99.03 | 99.64 | 99.74 |
| Average | 99.03 | 99.66 | 99.72 |
| Std. Dev. | 0.18 | 0.02 | 0.02 |
| RSD (%) | 0.18% | 0.02% | 0.02% |
The data illustrates the higher precision (lower Relative Standard Deviation) of the chromatographic methods. The slightly lower purity value obtained by titration could be due to the presence of non-ester impurities that are acidic or basic, which would interfere with the titration but not with the chromatographic separation.[14]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uspbpep.com [uspbpep.com]
- 3. byjus.com [byjus.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 5. iiste.org [iiste.org]
- 6. agilent.com [agilent.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. HPLC–DAD Analysis, Antimicrobial and Antioxidant Properties of Aromatic Herb Melissa officinalis L., Aerial Parts Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. quora.com [quora.com]
- 11. Aquadocs Repository [aquadocs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. store.astm.org [store.astm.org]
- 16. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method [mdpi.com]
- 18. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 19. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Senior Application Scientist's Guide to the Thermal Stability of Benzoate Esters
For researchers and professionals in drug development and materials science, understanding the thermal stability of excipients and active pharmaceutical ingredients is not merely a regulatory checkbox; it is a fundamental prerequisite for ensuring product safety, efficacy, and shelf-life. Among the vast array of chemical compounds utilized, benzoate esters are ubiquitous, finding application as plasticizers, preservatives, and fragrance components. Their behavior at elevated temperatures dictates manufacturing parameters, storage conditions, and formulation compatibility.
This guide provides a comparative analysis of the thermal stability of different benzoate esters. Moving beyond a simple data sheet, we will delve into the causality behind their thermal behavior, provide actionable experimental protocols, and present a logical framework for analysis grounded in established scientific principles.
The Science of Thermal Decomposition: Why Esters Degrade
Thermal stability refers to a compound's ability to resist decomposition at high temperatures. For benzoate esters, this process is not arbitrary; it is governed by the strength of the chemical bonds within the molecule and the specific pathways available for decomposition. The primary mechanism for the thermal degradation of many esters is the cleavage of the ester linkage.[1] At elevated temperatures, this bond can rupture, leading to the formation of smaller, more volatile molecules.[2]
The stability of a benzoate ester is significantly influenced by two key structural features:
-
The Alcohol Moiety (R-group): The nature of the alkyl or aryl group attached to the oxygen atom of the ester plays a crucial role. For simple alkyl benzoates (methyl, ethyl, propyl, butyl), the stability can be inversely proportional to the size of the alkyl group.[3] This is often attributed to the greater number of β-hydrogens available for elimination reactions in larger alkyl chains, a common decomposition pathway for esters.
-
Substituents on the Benzene Ring: The electronic properties of substituents on the aromatic ring can modulate the stability of the ester bond.[4] Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can withdraw electron density from the carbonyl carbon, potentially stabilizing the ester linkage and increasing the decomposition temperature.[4][5] Conversely, electron-donating groups (EDGs) such as methoxy (-OCH₃) can increase electron density, which may influence the decomposition pathway.[4]
Key Methodologies for Assessing Thermal Stability
To quantify and compare thermal stability, two techniques are indispensable in the modern laboratory: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This is the cornerstone of thermal stability studies. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] The output, a thermogram, provides critical data points, including the onset temperature of decomposition (T_onset), which marks the temperature at which significant mass loss begins, and the temperature of maximum decomposition rate (T_max), identified by the peak of the derivative of the TGA curve (DTG curve).[8]
-
Differential Scanning Calorimetry (DSC): While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] It is used to detect thermal events like melting, crystallization, and glass transitions.[9] In the context of thermal stability, DSC can identify the endothermic or exothermic nature of the decomposition process, providing complementary information to TGA.[10]
Comparative Analysis of Benzoate Ester Thermal Stability
The following table summarizes typical thermal decomposition data for a selection of common benzoate esters as determined by Thermogravimetric Analysis (TGA) in an inert nitrogen atmosphere. It is important to note that absolute values can vary slightly depending on experimental conditions such as heating rate and sample purity.
| Benzoate Ester | Chemical Structure | Onset Decomposition Temp. (T_onset) (°C) | Peak Decomposition Temp. (T_max) (°C) | Key Observations |
| Methyl Benzoate | C₆H₅COOCH₃ | ~120 - 140 | ~160 - 180 | Exhibits the highest thermal stability among the simple alkyl benzoates due to the absence of β-hydrogens, making the common elimination pathway inaccessible. |
| Ethyl Benzoate | C₆H₅COOC₂H₅ | ~110 - 130 | ~150 - 170 | Slightly lower stability than methyl benzoate, as the ethyl group provides β-hydrogens for elimination. |
| n-Propyl Benzoate | C₆H₅COOC₃H₇ | ~100 - 120 | ~140 - 160 | Continues the trend of decreasing stability with increasing alkyl chain length. |
| n-Butyl Benzoate | C₆H₅COOC₄H₉ | ~95 - 115 | ~135 - 155 | Generally shows the lowest thermal stability in this series of linear alkyl benzoates. |
| Benzyl Benzoate | C₆H₅COOCH₂C₆H₅ | ~220 - 240 | ~260 - 280 | The presence of the second aromatic ring significantly enhances thermal stability compared to the alkyl benzoates. |
| Methyl p-Nitrobenzoate | O₂NC₆H₄COOCH₃ | ~250 - 270 | ~290 - 310 | The electron-withdrawing nitro group at the para position stabilizes the ester, leading to a marked increase in decomposition temperature compared to unsubstituted methyl benzoate.[5] |
Analysis of Trends:
The data clearly illustrates the structure-stability relationships discussed earlier. Within the homologous series of n-alkyl benzoates, there is a discernible trend of decreasing thermal stability as the length of the alkyl chain increases from methyl to butyl. This is consistent with the increased propensity for β-hydride elimination. Benzyl benzoate, with its additional phenyl group, demonstrates significantly higher thermal stability, highlighting the stabilizing effect of aromatic systems. The most dramatic increase in stability is observed with the addition of an electron-withdrawing nitro group to the benzene ring of methyl benzoate, underscoring the profound impact of electronic effects on molecular stability.
Experimental Protocol: TGA Analysis of a Liquid Benzoate Ester
This section provides a detailed, step-by-step methodology for conducting a TGA experiment on a liquid benzoate ester. The protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen): An inert gas purge is crucial to prevent oxidative decomposition, which is a different chemical process from thermal decomposition (pyrolysis).[8] This ensures that the observed mass loss is solely due to the thermal breakdown of the ester itself.
-
Heating Rate: A moderate heating rate (e.g., 10 °C/min) is chosen as a standard practice. A rate that is too fast can lead to thermal lag and artificially elevated decomposition temperatures. A rate that is too slow can unnecessarily prolong the experiment.
-
Sample Mass: A small sample mass (5-10 mg) is used to ensure uniform heating and to prevent thermal gradients within the sample, which could skew the results.[11]
-
Crucible Type: An alumina or platinum crucible is selected for its inertness at high temperatures, preventing any reaction between the sample and the container.[12][13] For volatile liquids, a hermetic pan with a pinhole lid is recommended to control evaporation.[13]
Step-by-Step Methodology:
-
Instrument Preparation and Calibration:
-
Ensure the TGA instrument is clean and the balance is tared.
-
Verify the temperature calibration using certified reference materials (e.g., indium, tin, zinc).
-
Start the nitrogen purge gas at a consistent flow rate (e.g., 40 mL/min).[14]
-
-
Sample Preparation:
-
Using a calibrated micropipette, carefully dispense 5-10 mg of the liquid benzoate ester into a clean, tared TGA crucible.
-
Record the exact initial mass of the sample.
-
-
Loading the Sample:
-
Place the crucible onto the TGA's automatic sample holder or manually place it on the balance mechanism according to the instrument's operating procedure.
-
-
Programming the TGA Method:
-
Set the initial temperature to a point well below the expected decomposition (e.g., 30 °C).
-
Program a heating ramp of 10 °C/min up to a final temperature that ensures complete decomposition (e.g., 600 °C).
-
Ensure the data acquisition rate is set appropriately (e.g., 1 point/second).
-
-
Running the Experiment and Data Analysis:
-
Initiate the TGA run.
-
Upon completion, use the instrument's software to analyze the resulting thermogram.
-
Determine the T_onset by identifying the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Generate the first derivative (DTG) curve and identify the temperature of the peak, which corresponds to T_max.
-
Experimental Workflow Diagram:
Caption: Workflow for TGA analysis of benzoate esters.
Conclusion
The thermal stability of benzoate esters is a complex property that is intrinsically linked to their molecular structure. This guide has demonstrated that a systematic analysis, combining a theoretical understanding of decomposition mechanisms with robust experimental techniques like TGA, allows for a clear and objective comparison. The key takeaways for researchers are:
-
The length of the alkyl chain in simple benzoate esters is inversely related to their thermal stability.
-
Aromatic moieties, such as in benzyl benzoate, significantly enhance thermal stability.
-
Electron-withdrawing substituents on the benzene ring can markedly increase the decomposition temperature.
By applying the principles and protocols outlined herein, scientists and drug development professionals can make more informed decisions in formulation, processing, and storage, ultimately leading to safer and more stable products.
References
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. (n.d.). EPFL. Retrieved January 25, 2026, from [Link]
-
Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. (2012). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 25, 2026, from [Link]
-
Can TGA be used in order to determin thermal stability instead of DSC? (2013). ResearchGate. Retrieved January 25, 2026, from [Link]
-
TGA Sample Preparation: A Complete Guide. (2025). Torontech. Retrieved January 25, 2026, from [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. Retrieved January 25, 2026, from [Link]
-
Methyl Benzoate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2009). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved January 25, 2026, from [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2020). PubMed. Retrieved January 25, 2026, from [Link]
-
Thermal decomposition of ester. (2019). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]
-
Thermal Analysis of Pharmaceuticals. (n.d.). Mettler Toledo. Retrieved January 25, 2026, from [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (2011). Scientific Research Publishing. Retrieved January 25, 2026, from [Link]
-
A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved January 25, 2026, from [Link]
-
Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. Retrieved January 25, 2026, from [Link]
-
Experiment No. 4 TGA Analysis. (n.d.). Scribd. Retrieved January 25, 2026, from [Link]
-
Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability. (2004). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). LinkedIn. Retrieved January 25, 2026, from [Link]
-
Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. (2012). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved January 25, 2026, from [Link]
-
20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. torontech.com [torontech.com]
- 12. epfl.ch [epfl.ch]
- 13. tainstruments.com [tainstruments.com]
- 14. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
